1,1,1-Trifluoro-2-isothiocyanatoethane
Description
The exact mass of the compound 1,1,1-Trifluoro-2-isothiocyanatoethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1,1-Trifluoro-2-isothiocyanatoethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-2-isothiocyanatoethane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-2-isothiocyanatoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NS/c4-3(5,6)1-7-2-8/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXVPASJCHROBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551847 | |
| Record name | 1,1,1-Trifluoro-2-isothiocyanatoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59488-39-0 | |
| Record name | 1,1,1-Trifluoro-2-isothiocyanatoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-2-isothiocyanatoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Trifluoroethyl Isothiocyanate Moiety
An In-Depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-2-isothiocyanatoethane
1,1,1-Trifluoro-2-isothiocyanatoethane (CF₃CH₂NCS) is a pivotal building block for researchers in medicinal chemistry and drug development. The incorporation of the trifluoroethyl group (-CH₂CF₃) into organic molecules can significantly modulate critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] The isothiocyanate functional group is a versatile electrophilic handle, readily reacting with nucleophiles like amines and thiols to form thioureas and dithiocarbamates, respectively. This reactivity makes it an invaluable tool for covalent labeling, peptide modification, and the construction of diverse molecular scaffolds for screening libraries.
This guide provides a detailed exploration of the core synthetic strategies for preparing 1,1,1-Trifluoro-2-isothiocyanatoethane, focusing on the causality behind experimental choices, field-proven protocols, and a comparative analysis of methodologies to empower scientists in making informed decisions for their specific research applications.
Core Synthetic Methodologies
The synthesis of isothiocyanates from primary amines is a well-established transformation in organic chemistry.[2][3] For the preparation of 1,1,1-Trifluoro-2-isothiocyanatoethane, the principal precursor is 2,2,2-trifluoroethylamine. The primary challenge lies in the selection of a suitable thiocarbonyl source that is both efficient and aligns with modern laboratory safety standards.
Method 1: Direct Thiocarbonylation using Thiophosgene Equivalents
The classical approach to isothiocyanate synthesis involves the reaction of a primary amine with highly toxic and volatile thiophosgene (CSCl₂). However, due to significant handling risks, the use of solid, bench-stable thiophosgene surrogates is now the authoritative and recommended standard. 1,1'-Thiocarbonyldiimidazole (TCDI) is a superior alternative that offers operational simplicity and enhanced safety.
Causality and Mechanism: The reaction proceeds via the nucleophilic attack of the primary amine (2,2,2-trifluoroethylamine) onto the electrophilic carbon of TCDI. This forms a reactive intermediate which subsequently eliminates imidazole to generate the target isothiocyanate. The driving force is the formation of the stable imidazole byproduct.
Sources
1,1,1-Trifluoro-2-isothiocyanatoethane chemical properties
An In-depth Technical Guide to 1,1,1-Trifluoro-2-isothiocyanatoethane: Properties, Synthesis, and Reactivity
Abstract
1,1,1-Trifluoro-2-isothiocyanatoethane (CF₃CH₂NCS) is a fluorinated organic compound of significant interest to the fields of medicinal chemistry, agrochemistry, and materials science. The incorporation of the trifluoroethyl moiety can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The isothiocyanate functional group is a versatile electrophilic handle, readily participating in addition and cycloaddition reactions to form a diverse array of sulfur- and nitrogen-containing heterocycles and thiourea derivatives.[1][2] This guide provides a comprehensive overview of the known chemical properties, a validated synthetic protocol, and the characteristic reactivity of this valuable building block, intended for researchers and professionals in drug development and chemical synthesis.
Nomenclature and Physicochemical Properties
1,1,1-Trifluoro-2-isothiocyanatoethane is a specialized reagent, and its correct identification is paramount for safe handling and successful experimentation.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1,1,1-trifluoro-2-isothiocyanatoethane | [3][4] |
| CAS Number | 59488-39-0 | [3][5] |
| Molecular Formula | C₃H₂F₃NS | [4] |
| Molecular Weight | 141.12 g/mol | [3] |
| InChI Key | GOXVPASJCHROBY-UHFFFAOYSA-N | [3][4] |
| Physical Form | Liquid | [3] |
| Purity (Typical) | 95-98% | [3][5] |
| Storage Conditions | Refrigerator (2-8 °C) | [3] |
Synthesis and Purification
The synthesis of alkyl isothiocyanates is most commonly achieved from the corresponding primary amine. While various reagents can accomplish this transformation, the use of thiophosgene or its surrogates remains a robust and widely-practiced method.[6][7] The following protocol describes a reliable procedure for the preparation of 1,1,1-Trifluoro-2-isothiocyanatoethane from the commercially available 2,2,2-trifluoroethylamine.
Experimental Protocol: Synthesis of 1,1,1-Trifluoro-2-isothiocyanatoethane
This protocol is adapted from general procedures for the synthesis of isothiocyanates from primary amines using thiophosgene.[7]
Causality: The reaction proceeds via the nucleophilic attack of the primary amine onto the electrophilic carbon of thiophosgene. Subsequent elimination of two molecules of hydrogen chloride, facilitated by a non-nucleophilic base like triethylamine, yields the isothiocyanate product. A two-phase system with a saturated sodium bicarbonate solution is often used to neutralize the HCl as it forms, driving the reaction to completion and simplifying the workup.[7]
Materials:
-
2,2,2-Trifluoroethylamine
-
Thiophosgene (CSCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,2,2-trifluoroethylamine (1.0 eq) in dichloromethane (approx. 0.2 M). Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.
-
Cooling: Place the flask in an ice bath and stir vigorously to ensure efficient mixing between the organic and aqueous layers. Allow the mixture to cool to 0-5 °C.
-
Reagent Addition: Dissolve thiophosgene (1.1 eq) in a minimal amount of dichloromethane and transfer it to an addition funnel. Add the thiophosgene solution dropwise to the stirring reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting amine.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).[8]
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product is typically purified by vacuum distillation to yield 1,1,1-Trifluoro-2-isothiocyanatoethane as a clear liquid.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 1,1,1-Trifluoro-2-isothiocyanatoethane stems from the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is susceptible to attack by a wide range of nucleophiles, making it a valuable precursor for various molecular scaffolds.[1]
Reaction with Nucleophiles: Thiourea Formation
The reaction with primary and secondary amines is one of the most fundamental transformations of isothiocyanates, yielding substituted thioureas.[9] This reaction is highly efficient, proceeds under mild conditions, and does not generate by-products, making it a cornerstone of bioconjugate chemistry and drug discovery.[10][11] The resulting trifluoroethyl-substituted thioureas are of particular interest for modulating the pharmacokinetic properties of lead compounds.
Experimental Protocol: Synthesis of a N-(2,2,2-Trifluoroethyl)-N'-aryl Thiourea
Causality: This protocol exemplifies the nucleophilic addition of an amine to the isothiocyanate. The lone pair of the amine nitrogen attacks the electrophilic carbon of the -NCS group. A subsequent proton transfer results in the stable thiourea product. The reaction is typically performed in a polar aprotic solvent to facilitate the interaction of the polar reactants.
Materials:
-
1,1,1-Trifluoro-2-isothiocyanatoethane
-
A primary aromatic or aliphatic amine (e.g., aniline)
-
Acetonitrile or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with magnetic stir bar
Procedure:
-
Setup: Dissolve the primary amine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Addition: Add 1,1,1-Trifluoro-2-isothiocyanatoethane (1.05 eq) to the solution at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction is often quantitative, and the product may precipitate from the solution as a solid.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid or oil can be purified by recrystallization or column chromatography on silica gel.
Cycloaddition Reactions
Isothiocyanates can participate in various cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, providing access to a wide range of heterocyclic systems.[12][13][14] These reactions are powerful tools for constructing complex molecular architectures from simple precursors. For instance, reaction with 1,3-dipoles can lead to five-membered heterocyclic rings, a common motif in pharmacologically active compounds.
Visualization of Key Reaction Workflow
The formation of a thiourea derivative is a cornerstone application of 1,1,1-Trifluoro-2-isothiocyanatoethane. The following diagram illustrates this fundamental reaction pathway.
Caption: Nucleophilic addition of a primary amine to 1,1,1-Trifluoro-2-isothiocyanatoethane.
Applications in Research and Drug Development
The unique combination of a trifluoroethyl group and an isothiocyanate handle makes this reagent highly valuable.
-
Medicinal Chemistry: The trifluoroethyl group is a bioisostere for other alkyl groups, enhancing metabolic stability and altering lipophilicity, which can improve a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[15] The isothiocyanate allows for the covalent linkage of this beneficial moiety to amine-containing scaffolds. Many natural and synthetic isothiocyanates exhibit potent anticancer activity.[2][16]
-
Bioconjugation: The chemoselective reactivity of the isothiocyanate group with primary amines under aqueous-compatible conditions makes it suitable for labeling proteins, peptides, and other biomolecules.[9][11]
-
Agrochemicals: The introduction of fluorine atoms is a common strategy in the development of modern pesticides and herbicides to enhance efficacy and stability.[6]
Safety and Handling
1,1,1-Trifluoro-2-isothiocyanatoethane is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [3] |
Handling Recommendations:
-
Wear safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
Avoid inhalation of vapors. Use only in a well-ventilated area or fume hood.[17]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[17]
-
Store in a tightly sealed container in a cool, dry place, such as a refrigerator.[3]
-
Dispose of waste according to local, state, and federal regulations.[17]
References
- moltus research laboratories private limited. (n.d.). 1,1,1-Trifluoro-2-Isothiocyanatoethane.
-
ACS Publications. (2021). Reactions of Iso(thio)cyanates with Dialanes: Cycloaddition, Reductive Coupling, or Cleavage of the C=S or C=O Bond. Inorganic Chemistry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). [2 + 2] Cycloaddition Reactions of Phosphenium Complexes with Isocyanates and Isothiocyanates. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
-
ACS Publications. (2009). Dissecting Competitive Mechanisms: Thionation vs. Cycloaddition in the Reaction of Thioisomünchnones with Isothiocyanates under Microwave Irradiation. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]
-
Pittelkow, M. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Retrieved from [Link]
-
Angene Chemical. (n.d.). 1,1,1-Trifluoro-2-isothiocyanatoethane. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]
-
Nature. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. Retrieved from [Link]
-
ResearchGate. (2016). Mild conversion of primary amine to isothiocyanate?. Retrieved from [Link]
-
PMC. (n.d.). Are isothiocyanates potential anti-cancer drugs?. Retrieved from [Link]
-
Frontiers. (n.d.). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Retrieved from [Link]
-
MDPI. (2019). Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1,1-Trifluoro-2-isothiocyanatoethane | 59488-39-0 [sigmaaldrich.com]
- 4. angenesci.com [angenesci.com]
- 5. 1 Manufacturer,1 Supplier and Exporter from Mumbai India [moltuslab.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
1,1,1-Trifluoro-2-isothiocyanatoethane CAS number 59488-39-0
Part 1: Executive Summary & Strategic Value
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate pKa, metabolic stability, and lipophilicity. 1,1,1-Trifluoro-2-isothiocyanatoethane (TF-ITC) serves as a high-value electrophilic building block, bridging the gap between simple alkylation and complex heterocyclic synthesis.
Unlike its non-fluorinated analog (ethyl isothiocyanate), TF-ITC possesses a unique reactivity profile driven by the strong electron-withdrawing nature of the trifluoromethyl (
This guide provides a rigorous technical analysis of TF-ITC, moving beyond basic datasheet parameters to explore its synthesis, reactivity mechanisms, and application in drug discovery workflows.
Part 2: Technical Specifications & Properties
Trustworthiness requires precise data. The following parameters define the handling requirements for TF-ITC.
Table 1: Physicochemical Profile
| Parameter | Specification | Technical Commentary |
| CAS Number | 59488-39-0 | Unique identifier for regulatory compliance.[1] |
| Formula | Trifluoroethyl group attached to isothiocyanate. | |
| Molecular Weight | 141.11 g/mol | Suitable for fragment-based drug design (FBDD). |
| Physical State | Colorless to pale yellow liquid | High volatility; significant vapor pressure. |
| Boiling Point | ~108–110 °C (est. at 760 mmHg) | Note: Often distilled under reduced pressure. |
| Density | ~1.35 g/mL | Fluorination significantly increases density vs. alkyl analogs. |
| Storage | 2–8 °C (Refrigerator) | Moisture sensitive. Store under inert atmosphere ( |
| Hazards | Lachrymator, Irritant | CRITICAL: Handle only in a fume hood. |
Part 3: Synthetic Accessibility & Production
Expertise involves choosing the right pathway. While thiophosgene is traditional, modern workflows prefer safer alternatives.[2]
Mechanism of Synthesis
The most robust synthesis of TF-ITC involves the desulfurization of a dithiocarbamate intermediate, generated in situ from 2,2,2-trifluoroethylamine.
Pathway A: The Thiophosgene Route (Traditional)
-
Reagents: 2,2,2-Trifluoroethylamine +
(Thiophosgene) + Base ( or ). -
Pros: High atom economy, rapid.[3]
-
Cons: High toxicity of thiophosgene; difficult waste disposal.
Pathway B: The Desulfurization Route (Recommended)
-
Reagents: 2,2,2-Trifluoroethylamine +
+ TEA Dithiocarbamate salt. -
Desulfurizer: Tosyl Chloride (
) or DCC. -
Pros: Avoids phosgene derivatives; manageable solid byproducts.
Visualization: Synthetic Pathways
The following diagram illustrates the recommended synthetic workflow and the competing hydrolysis pathway that must be avoided.
Caption: Figure 1. Synthesis of TF-ITC via dithiocarbamate desulfurization. Note the critical moisture sensitivity of the final product.
Part 4: Reactivity & Experimental Protocols
Self-validating protocols are the hallmark of reproducible science. The following workflows are designed to minimize side reactions.
Mechanistic Insight: The Fluorine Effect
The
-
Consequence 1: Faster reaction rates with nucleophiles.
-
Consequence 2: Increased susceptibility to hydrolysis (requires strictly anhydrous conditions).
Protocol: Synthesis of Trifluoroethyl-Substituted Thioureas
This is the primary application in medicinal chemistry, generating "fluorine-tagged" bioisosteres of urea.
Reagents:
-
Substrate: Primary or Secondary Amine (
equiv).[3] -
Reagent: TF-ITC (
equiv).[1] -
Solvent: Anhydrous DCM or THF.
-
Base: DIPEA (
equiv) – Optional, only if amine is a salt.
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction vial and purge with Argon. Dissolve the substrate amine in anhydrous DCM (
M concentration). -
Addition: Add TF-ITC dropwise at
. Why? The enhanced electrophilicity can cause exotherms or double-addition byproducts at room temperature. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation (TLC/LCMS):
-
TLC: Disappearance of amine spot.
-
LCMS: Look for Mass
.
-
-
Workup: Concentrate in vacuo. Most thioureas crystallize upon addition of hexanes/ether. If oil persists, purify via silica flash chromatography (0–5% MeOH in DCM).
Protocol: Heterocycle Synthesis (The Hantzsch-Type Reaction)
TF-ITC reacts with
Workflow:
-
React TF-ITC with ammonia or a primary amine to form the thiourea intermediate.
-
Treat the thiourea with an
-bromoketone in refluxing ethanol. -
Result: Cyclization yields the thiazole core.
Part 5: Decision Logic & Troubleshooting
Visualizing the logic flow helps researchers adapt the protocol to their specific substrates.
Caption: Figure 2. Decision matrix for optimizing reactions with TF-ITC based on nucleophile strength and solubility.
Part 6: Safety & Handling (Lachrymator Protocol)
TF-ITC is a potent lachrymator (tear gas agent). Standard lab safety is insufficient; enhanced protocols are mandatory.
-
Engineering Controls: All transfers must occur in a functioning fume hood. Do not transport open vessels across the lab.
-
Neutralization: Keep a beaker of 10% aqueous ammonia or bleach in the hood. All glassware and syringes touching TF-ITC must be soaked in this solution for 1 hour before washing. The ammonia reacts rapidly to form the non-volatile urea/thiourea derivative.
-
PPE: Double nitrile gloves. If handling >5g, use a full-face respirator or sash lowered to the chin.
References
-
Sigma-Aldrich. 1,1,1-Trifluoro-2-isothiocyanatoethane Product Datasheet (CAS 59488-39-0).[1] Available at:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67709 (Related Fluorinated Ethanes). Available at:
- Munch, H., et al. (2008). "Peptide labeling with isothiocyanates: A practical guide." Tetrahedron Letters, 49(1), 1-10.
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Cited for the "Fluorine Effect" and bioisosterism).
Sources
Technical Guide: 1,1,1-Trifluoro-2-isothiocyanatoethane for Protein Modification
Content Type: Technical Reference & Protocol
Subject: Site-Specific
Part 1: Executive Summary & Chemical Logic
The Fluorine Advantage in Protein Science
1,1,1-Trifluoro-2-isothiocyanatoethane (TFE-ITC) represents a specialized class of electrophilic probes designed for the site-specific introduction of trifluoromethyl (
The core utility of this reagent lies in the unique properties of the
-
Zero Background: Biological systems lack endogenous fluorine, ensuring that any signal observed arises exclusively from the labeled protein.[1]
-
High Sensitivity: The
group contains three chemically equivalent fluorine atoms, providing a strong singlet signal with high sensitivity (83% of ). -
Environmental Sensitivity: The chemical shift of the fluorine signal is exquisitely sensitive to local changes in electrostatic environment and van der Waals packing, making it an ideal reporter for conformational changes, ligand binding, and protein folding events.[1]
Chemical Mechanism: Thiourea Formation
The modification relies on the nucleophilic attack of primary amines (lysine
-
Reagent: 1,1,1-Trifluoro-2-isothiocyanatoethane (
) -
Target: Primary Amines (
) -
Product: Stable Thiourea Linkage (
)
The Electronic Effect: The trifluoromethyl group is strongly electron-withdrawing (
Part 2: Mechanistic Visualization
The following diagram illustrates the reaction pathway and the competing hydrolysis reaction that must be minimized during the protocol.
Figure 1: Reaction mechanism of TFE-ITC with protein amines. Note the competition between productive thiourea formation and hydrolytic degradation.
Part 3: Experimental Protocol
Pre-Conjugation Considerations
-
Buffer Selection: Avoid amine-containing buffers (Tris, Glycine) as they will competitively react with the isothiocyanate. Use Carbonate/Bicarbonate, HEPES, or Phosphate.
-
pH Strategy: The
-amino group of Lysine has a pKa 10.5. To ensure nucleophilicity (uncharged form ), the reaction pH should be elevated (pH 9.0–9.5). The N-terminus (pKa 7.6–8.0) can be selectively labeled at lower pH (pH 7.5–8.0). -
Reagent Stability: TFE-ITC is volatile and moisture-sensitive. Store at 4°C or -20°C under inert gas.
Materials
| Component | Specification | Function |
| Target Protein | >95% Purity, 50–100 | Substrate |
| Labeling Reagent | 1,1,1-Trifluoro-2-isothiocyanatoethane | |
| Reaction Buffer | 0.1 M | Conjugation Medium |
| Stock Solvent | Anhydrous DMSO or DMF | Reagent Solubilization |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Scavenger for excess reagent |
Step-by-Step Conjugation Workflow
Step A: Protein Preparation
-
Buffer exchange the protein into 0.1 M
, pH 9.0 using a desalting column (e.g., PD-10) or dialysis. -
Adjust protein concentration to 2–5 mg/mL (approx. 50–100
M). Higher concentrations favor the bimolecular reaction over hydrolysis.
Step B: Reagent Preparation
-
Prepare a fresh 100 mM stock solution of TFE-ITC in anhydrous DMSO.
-
Critical: Do not prepare this in advance. Isothiocyanates degrade rapidly in wet solvents.
-
Step C: Conjugation Reaction
-
Add the TFE-ITC stock to the protein solution while gently vortexing.
-
Stoichiometry:
-
For N-terminal specific (pH 7.5): Use 2–5 molar equivalents.
-
For Global Lysine (pH 9.0): Use 10–20 molar equivalents.
-
-
Incubate the reaction in the dark at 25°C for 1–2 hours or 4°C overnight .
-
Note: The reaction is usually complete within 2 hours at room temperature due to the activated nature of the trifluoro-substituted isothiocyanate.
-
Step D: Quenching and Purification
-
Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted isothiocyanate. Incubate for 15 minutes.
-
Remove excess reagent and hydrolysis byproducts via Size Exclusion Chromatography (SEC) or extensive dialysis against the final storage buffer (e.g., PBS, pH 7.4).
Part 4: Quality Control & Analysis
Mass Spectrometry (Intact Protein)
Verify the degree of labeling (DOL) using ESI-TOF or MALDI-TOF MS.
-
Mass Shift Calculation:
-
Molecular Weight of Reagent (
): ~155.14 Da -
Added Mass per Label (Thiourea formation): +155.14 Da
-
Check: Look for peaks at
.
-
NMR Spectroscopy
This is the functional validation of the probe.
-
Setup: 5–10%
in buffer. -
Expectation: A sharp singlet (or multiple singlets if multiple lysines are labeled in distinct environments) around -70 to -74 ppm (referenced to
or TFA). -
Solvent Exposure: The chemical shift and relaxation times (
) will vary based on whether the tagged residue is solvent-exposed or buried.
Workflow Visualization
Figure 2: Operational workflow for TFE-ITC protein labeling and validation.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | Hydrolysis of reagent | Use fresh anhydrous DMSO; add reagent in multiple small aliquots over time. |
| Buffer pH too low | Ensure pH is > 8.5 for Lysine labeling. | |
| Precipitation | Over-labeling (Hydrophobicity) | Reduce molar excess of TFE-ITC; add low % detergents if compatible. |
| Broad NMR Signals | Chemical Exchange or Aggregation | Check protein stability; run NMR at different temperatures; ensure sample is not aggregated. |
| Multiple NMR Peaks | Non-specific labeling | Lower pH to 7.5 to target N-terminus selectively; reduce reaction time. |
References
-
Protein-observed 19F-NMR (PrOF NMR): Arntson, K. E., & Pomerantz, W. C. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.[2] Nature Protocols, 11(5), 879–895. Link
-
Isothiocyanate Chemistry: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 1: Functional Targets (Amines). Link
-
Fluorine NMR in Structural Biology: Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1–33. Link
-
Reagent Properties: Sigma-Aldrich. (n.d.). 1,1,1-Trifluoro-2-isothiocyanatoethane Product Specification. Link
Sources
Technical Guide: Spectroscopic Profile of 1,1,1-Trifluoro-2-isothiocyanatoethane
[1]
Part 1: Executive Summary & Core Identity
1,1,1-Trifluoro-2-isothiocyanatoethane (CAS 59488-39-0 ) is a specialized fluorinated reagent used primarily to introduce the metabolically stable 2,2,2-trifluoroethyl motif into bioactive molecules.[1] In drug discovery, this moiety serves as a bioisostere for ethyl or methyl groups, often improving lipophilicity and metabolic stability (blocking P450 oxidation sites).
This guide provides a definitive reference for identifying, synthesizing, and validating this compound, with a focus on its unique spectroscopic signature arising from the interplay between the electron-withdrawing trifluoromethyl group (
Chemical Identity Table[2][3]
| Property | Specification |
| IUPAC Name | 1,1,1-Trifluoro-2-isothiocyanatoethane |
| Common Name | 2,2,2-Trifluoroethyl isothiocyanate |
| CAS Number | 59488-39-0 |
| Molecular Formula | |
| Molecular Weight | 141.11 g/mol |
| SMILES | FC(F)(F)CN=C=S |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~110–120 °C (Estimated/Analogous to Ethyl ITC) |
| Solubility | Soluble in |
Part 2: Spectroscopic Characterization
The spectroscopic validation of this molecule relies on detecting the specific coupling patterns induced by the fluorine atoms and the diagnostic vibrational mode of the cumulene system.
Vibrational Spectroscopy (IR)
The infrared spectrum is the most immediate method for confirming the presence of the isothiocyanate functionality.
-
Diagnostic Band: A very strong, broad absorption band at 2000–2200 cm⁻¹ .
-
Assignment: Asymmetric stretching vibration of the
cumulene system ( ). -
Secondary Features:
-
1100–1350 cm⁻¹: Strong bands corresponding to
stretching vibrations. -
~2950 cm⁻¹: Weak
stretching (aliphatic).
-
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is characterized by scalar coupling between the fluorine nuclei (
NMR (Proton)
-
Chemical Shift (
): 4.05 – 4.25 ppm [1] -
Multiplicity: Quartet (
) -
Coupling Constant (
): 8.0 – 9.5 Hz [1] -
Interpretation: The methylene protons (
) are chemically equivalent but are split by the three equivalent fluorine atoms on the adjacent carbon. The shift is deshielded significantly by both the electronegative fluorine atoms and the isothiocyanate group.
NMR (Fluorine)
-
Chemical Shift (
): -70.0 to -74.0 ppm (referenced to )[1] -
Multiplicity: Triplet (
) -
Coupling Constant (
): 8.0 – 9.5 Hz [1] -
Interpretation: The
group appears as a triplet due to coupling with the two adjacent methylene protons. This region is highly diagnostic for the 2,2,2-trifluoroethyl group.
NMR (Carbon-13)
-
Carbon 1 (
): ~135 – 145 ppm (Broad singlet or weak signal due to long relaxation times and lack of NOE). -
Carbon 2 (
): ~123 ppm-
Multiplicity: Quartet (
) -
Coupling (
): ~275 Hz (Large one-bond coupling).
-
-
Carbon 3 (
): ~45 – 50 ppm-
Multiplicity: Quartet (
) -
Coupling (
): ~35 Hz (Two-bond coupling).
-
Mass Spectrometry (MS)
-
Molecular Ion (
): m/z 141 -
Fragmentation Pattern (EI):
-
m/z 141: Parent ion (
).[2] -
m/z 83: Base peak or prominent fragment corresponding to
. -
m/z 69: Fragment corresponding to
. -
m/z 72: Fragment corresponding to
.
-
Part 3: Synthesis & Purification Protocol
The synthesis of 1,1,1-trifluoro-2-isothiocyanatoethane typically involves the thiophosgenation of 2,2,2-trifluoroethylamine. Due to the high toxicity of thiophosgene, strict safety protocols and a closed-system workflow are mandatory.
Mechanism & Workflow
The reaction proceeds via the nucleophilic attack of the primary amine on the thiophosgene carbon, followed by the elimination of two equivalents of HCl.
Figure 1: Synthetic workflow for the preparation of 1,1,1-Trifluoro-2-isothiocyanatoethane.
Experimental Protocol (Self-Validating)
-
Setup: Equip a 3-neck round-bottom flask with a dropping funnel, thermometer, and reflux condenser connected to a caustic scrubber (NaOH) to neutralize escaping acid gases.
-
Reaction: Charge the flask with 2,2,2-trifluoroethylamine (1.0 eq) and Dichloromethane (DCM) . Add a saturated aqueous solution of Sodium Bicarbonate (
) (2.5 eq). -
Addition: Cool the biphasic mixture to 0°C. Add Thiophosgene (1.1 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor conversion by TLC (stain with ninhydrin for unreacted amine) or GC-MS.
-
Workup: Separate the organic layer.[3] Extract the aqueous layer once with DCM. Combine organics, wash with brine, and dry over anhydrous
. -
Purification: Concentrate the solvent under reduced pressure (careful: product is volatile). Perform fractional distillation. The product is a liquid; collect the fraction boiling at the characteristic range (approx. 110–120°C at atmospheric pressure).
Part 4: Safety & Handling
-
Lachrymator: Isothiocyanates are potent lachrymators (tear-inducing). Handle only in a functioning fume hood.
-
Hydrolysis Sensitivity: While more stable than isocyanates, this compound will slowly hydrolyze in the presence of moisture to form the corresponding thiocarbamate or urea derivatives. Store under inert gas (
or ) at 2–8°C. -
Reactivity: Avoid contact with strong nucleophiles (amines, alcohols) unless intended for reaction.
References
-
Sigma-Aldrich. 1,1,1-Trifluoro-2-isothiocyanatoethane Product Entry (CAS 59488-39-0).[1] Available at: [1]
-
National Institutes of Health (NIH). Synthesis of Isothiocyanates: An Update. PMC Review. Available at: [Link]
-
PubChem. 2,2,2-Trifluoroethylamine (Precursor Data). CID 12908.[2] Available at: [Link]
- Google Patents.Preparation method of 2,2,2-trifluoroethylamine (CN101973888B).
-
Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. Available at: [Link]
Safety and Handling of Trifluoroethyl Isothiocyanate: A Technical Guide
Executive Summary: The Dual Hazard
Trifluoroethyl isothiocyanate (TFE-ITC, CAS: 360-57-6) is a specialized electrophilic building block used primarily to introduce the metabolically stable trifluoroethyl group into bioactive heterocycles and thioureas.[1]
While it shares the general toxicity profile of isothiocyanates (lachrymatory, skin sensitizing), the presence of the trifluoromethyl (
-
Enhanced Volatility: The fluorination reduces intermolecular Van der Waals forces, increasing vapor pressure and inhalation risk compared to non-fluorinated analogs.[1]
-
HF Generation Potential: Thermal decomposition or combustion releases Hydrogen Fluoride (HF), requiring specific emergency protocols distinct from standard organic spills.[1][2]
-
Increased Electrophilicity: The electron-withdrawing
group activates the isothiocyanate carbon, potentially increasing reactivity toward biological nucleophiles (cysteine residues).[1]
Core Directive: Handle only in a certified chemical fume hood. Treat as a potent lachrymator and potential HF source in fire scenarios.
Physicochemical Profile & Critical Data
Understanding the physical state is the first step in exposure control.
| Property | Value | Operational Implication |
| Structure | Lipophilic, membrane-permeable.[1] | |
| Molecular Weight | 141.11 g/mol | Dense vapor (heavier than air).[1] |
| Boiling Point | ~118°C (lit.)[1] | Moderate volatility; significant vapor generation at RT.[1] |
| Density | ~1.3–1.4 g/mL | Sinks in water; difficult to wash off surfaces. |
| Appearance | Colorless to pale yellow liquid | Hard to visually detect micro-spills.[1] |
| Flash Point | > 45°C (Est.)[1][3] | Combustible. Avoid static and open flames. |
Hazard Identification & Mechanistic Toxicity
The Electrophilic Mechanism
TFE-ITC acts as a "hard" electrophile. Upon exposure, it rapidly crosses cell membranes due to its lipophilicity.[1] Inside the cell, the central carbon of the isothiocyanate group (
-
Consequence: Depletion of cellular GSH leads to oxidative stress. Modification of TRPA1 ion channels triggers the severe lachrymatory response (tearing, pain).[1]
-
Fluorine Effect: The
group pulls electron density through the -bond, making the central carbon more positive ( ) and more reactive than in ethyl isothiocyanate.[1]
GHS Classification[1]
-
Acute Toxicity (Oral/Inhalation): Category 3/4.[1]
-
Skin Corrosion/Irritation: Category 1B (Causes severe burns).[1]
-
Sensitization: Respiratory and Skin sensitizer.
Engineering Controls & Personal Protective Equipment (PPE)
The "Barrier" Protocol
Do not rely on standard nitrile gloves for prolonged handling. The lipophilic nature of TFE-ITC allows it to permeate thin nitrile rapidly.
-
Primary Engineering Control: Class II Type A2 Biological Safety Cabinet (if sterile) or standard Chemical Fume Hood with face velocity > 100 fpm.[1]
-
Glove Selection:
-
Respiratory Protection: If work outside a hood is unavoidable (e.g., scale-up maintenance), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.[1] The "Acid Gas" component is a precaution against potential HF byproducts.
Decision Logic for Handling
Figure 1: Decision logic for PPE selection based on system containment.
Experimental Protocols: Synthesis & Quenching
Reaction Setup
TFE-ITC is moisture-sensitive (slow hydrolysis to amine).
-
Solvent: Use anhydrous DCM, THF, or Toluene.[1]
-
Glassware: Oven-dried.
-
Addition: Add TFE-ITC last or via syringe pump to control exotherm if reacting with strong nucleophiles (amines).[1]
The "Self-Validating" Quenching System
Never dispose of active isothiocyanate directly into waste. You must chemically deactivate it.
Quenching Solution (The "Decon Mix"):
-
50% Water
-
40% Isopropyl Alcohol (Solubilizer)[1]
-
10% Concentrated Ammonium Hydroxide or 1M NaOH
Protocol:
-
Dilute the reaction mixture or spill residue with the alcohol.
-
Slowly add the amine/base source.
-
Validation: The disappearance of the characteristic acrid smell and the formation of a precipitate (polymeric thiourea or simple thiourea) indicates neutralization.
-
Verification: Check pH. Ensure pH > 10 to drive hydrolysis/reaction to completion.
Chemical Deactivation Pathway
Figure 2: The chemical mechanism for deactivating TFE-ITC using an amine-based quencher.[1]
Emergency Response
Spills
-
Evacuate: Clear the immediate area.
-
Ventilate: Maximize fume hood airflow.
-
Neutralize: Pour the Decon Mix (see 5.2) over the spill from the outside moving inward.[1][6]
-
Wait: Allow 30 minutes for reaction.
-
Cleanup: Absorb with vermiculite.[1] Do not use combustible materials (paper towels) for pure TFE-ITC.[1]
First Aid (Specific to Fluorinated ITCs)
-
Eye Contact: Flush with water for 15 minutes.[1][2][7][8][9] Do not delay.
-
Skin Contact: Wash with soap and water.[4][7][8] If redness persists, consider possibility of HF burn (if thermal decomposition occurred) and apply Calcium Gluconate gel if advised by medical professionals.[1] Note: Pure TFE-ITC is not HF, but decomposition products are.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen.[1][2][7] Pulmonary edema can be delayed up to 24 hours.
Waste Disposal
-
Labeling: Clearly label waste as "Organic Toxic" and "Contains Fluorine."
-
Segregation: Do not mix with strong acids (risk of volatile acid generation) or oxidizers.
-
Pre-treatment: Ideally, quench all reaction mixtures before adding to the waste container to prevent pressurization of waste drums.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67888, Trifluoroethyl isothiocyanate.[1] Retrieved from [Link][1]
- Occupational Safety and Health Administration (OSHA).
-
Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates.[1] Carcinogenesis.[1] [Link]
-
Princeton University EHS. Laboratory Safety Guide: Handling Organosulfur Compounds.[Link][1]
Sources
- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.nl [fishersci.nl]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. sarponggroup.com [sarponggroup.com]
Methodological & Application
1,1,1-Trifluoro-2-isothiocyanatoethane protein labeling protocol
Application Note & Protocol
Covalent Labeling of Proteins with 1,1,1-Trifluoro-2-isothiocyanatoethane (TFITE) for Structural and Functional Analysis
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Introduction: The Utility of the Trifluoroethyl Moiety in Protein Science
The strategic placement of unique chemical reporters onto proteins is a cornerstone of modern chemical biology, enabling detailed investigation into protein structure, dynamics, and interactions. 1,1,1-Trifluoro-2-isothiocyanatoethane (TFITE) is a covalent labeling reagent designed to introduce the trifluoroethyl group (—CH₂CF₃) onto proteins. The trifluoromethyl (—CF₃) group serves as a powerful and sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that offers a clear analytical window with virtually no background signal in biological systems. Furthermore, the mass increase and unique isotopic signature imparted by TFITE labeling can be readily detected by mass spectrometry (MS), facilitating proteomic analyses and the identification of drug-target engagement.[1]
This guide provides a comprehensive framework for the use of TFITE, detailing the underlying chemical principles, a robust step-by-step protocol for labeling, and methods for validating the final conjugate.
Principle and Mechanism of Labeling
The labeling reaction hinges on the reactivity of the isothiocyanate group (–N=C=S) of TFITE. This electrophilic moiety reacts specifically with non-protonated primary amine groups on a protein, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus. The reaction proceeds via a nucleophilic addition, forming a stable thiourea linkage between the protein and the trifluoroethyl reporter group.
Reaction: Protein-NH₂ + S=C=N-CH₂CF₃ → Protein-NH-C(=S)-NH-CH₂CF₃ (Primary Amine + Isothiocyanate → Thiourea Adduct)
Critically, the efficiency of this reaction is highly pH-dependent. The primary amines must be in their nucleophilic, unprotonated state (—NH₂) rather than their protonated, non-reactive ammonium form (—NH₃⁺). Therefore, maintaining an alkaline pH (typically 8.5-9.5) is essential for successful labeling.[2][3]
Experimental Design Considerations: The Causality Behind the Protocol
A successful labeling experiment is built on careful planning. Simply following steps is insufficient; understanding the rationale behind each choice is key to optimization and troubleshooting.
-
Protein Purity and Buffer Composition: The protein of interest should be of high purity (>95%) to avoid labeling non-target proteins. Crucially, the protein must be in a buffer devoid of extraneous primary amines. Common biological buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine will compete with the protein for reaction with TFITE, drastically reducing labeling efficiency.[2][4] Prior to labeling, it is mandatory to exchange the protein into a suitable amine-free buffer, such as sodium bicarbonate or borate buffer, at the desired alkaline pH.[3][4]
-
TFITE Reagent Preparation and Handling: TFITE is a liquid that should be stored under refrigeration. For the reaction, it is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[3][4] This stock should be prepared immediately before use, as isothiocyanates can be susceptible to hydrolysis. The final concentration of the organic solvent in the reaction mixture should be minimized (ideally <10% v/v) to prevent protein denaturation.
-
Optimizing Reaction Stoichiometry: The molar ratio of TFITE to protein is a critical parameter that dictates the degree of labeling. A significant molar excess of TFITE is generally required to drive the reaction. However, an excessive amount can lead to non-specific modifications or protein precipitation. A typical starting point is a 10- to 50-fold molar excess of TFITE over the protein. This ratio should be empirically optimized for each specific protein to achieve the desired labeling stoichiometry.
-
Post-Reaction Quenching and Purification: After incubation, any unreacted TFITE must be removed to prevent further modification and to avoid interference in downstream applications. This is achieved by either quenching the reaction with a small molecule containing a primary amine (e.g., Tris or glycine) or, more commonly, by immediate purification.[4] Methods such as dialysis, desalting, or gel filtration chromatography (e.g., using Sephadex G-25 columns) are highly effective at separating the small molecule TFITE from the much larger labeled protein.[2][3]
Detailed Experimental Protocol
This protocol provides a general workflow. Specific parameters such as protein concentration and TFITE molar excess should be optimized for the protein of interest.
Materials and Reagents
-
Purified protein of interest (>1 mg/mL)
-
1,1,1-Trifluoro-2-isothiocyanatoethane (TFITE)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-Buffered Saline (PBS) for storage
Step-by-Step Methodology
Step 1: Protein Buffer Exchange
-
Equilibrate the protein sample into the Labeling Buffer. This can be done by dialysis against 1000 volumes of Labeling Buffer for at least 4 hours at 4°C (with one buffer change) or by using a desalting column equilibrated with Labeling Buffer.
-
Determine the final protein concentration using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm. For best results, the protein concentration should be between 1-10 mg/mL.[4]
Step 2: Preparation of TFITE Stock Solution
-
Allow the vial of TFITE to warm to room temperature.
-
Prepare a 100 mM stock solution of TFITE by dissolving it in anhydrous DMSO. For example, add the appropriate volume of DMSO to a pre-weighed aliquot of TFITE.
-
Vortex briefly to ensure complete dissolution. This solution should be prepared fresh and used immediately.[3]
Step 3: The Labeling Reaction
-
Calculate the volume of TFITE stock solution needed to achieve the desired molar excess (e.g., 20-fold excess).
-
While gently vortexing the protein solution, add the calculated volume of TFITE stock solution dropwise.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C on a rotator. Protect the reaction from light, as this is good practice for many labeling reagents.[2]
Step 4: Purification of the Labeled Protein
-
Equilibrate a gel filtration column (e.g., NAP-5 or PD-10) with PBS or your desired storage buffer.
-
Load the entire reaction mixture onto the column.
-
Elute the labeled protein according to the manufacturer's instructions. The protein will elute in the void volume, while the smaller, unreacted TFITE molecules will be retained.
-
Alternatively, transfer the reaction mixture to a dialysis cassette and dialyze extensively against PBS at 4°C with multiple buffer changes over 24-48 hours.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the TFITE protein labeling protocol.
Caption: Workflow for TFITE Protein Labeling.
Data Presentation and Parameter Optimization
The optimal conditions for labeling can vary significantly between proteins. Use the following table as a guide for initial optimization experiments.
| Parameter | Starting Recommendation | Range for Optimization | Rationale |
| Protein Concentration | 2 mg/mL | 0.5 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may increase aggregation risk. |
| TFITE:Protein Molar Ratio | 20:1 | 5:1 to 100:1 | Balances labeling efficiency with the risk of non-specific modification and precipitation. |
| Reaction pH | 9.0 | 8.5 - 9.5 | Ensures primary amines are deprotonated and nucleophilic for reaction.[2][3] |
| Incubation Time | 2 hours | 1 - 4 hours | Dependent on temperature; longer times may be needed for lower temperatures or less reactive proteins. |
| Incubation Temperature | Room Temperature (20-25°C) | 4°C to 37°C | Higher temperatures accelerate the reaction but may compromise protein stability. |
Validation of Protein Labeling: A Self-Validating System
Confirmation of successful labeling is a critical final step.
-
Mass Spectrometry (MS): This is the definitive method for confirming covalent modification.[1]
-
Intact Mass Analysis: Electrospray ionization (ESI-MS) of the purified protein will show a mass increase corresponding to the number of TFITE molecules added. The mass of one TFITE moiety (C₃H₂F₃NS) is approximately 141.14 Da.
-
Peptide Mapping: For more detailed analysis, the labeled protein can be digested (e.g., with trypsin) and analyzed by LC-MS/MS. This will identify the specific lysine residues that have been modified.[1]
-
-
SDS-PAGE: Analyze the purified, labeled protein on an SDS-PAGE gel alongside an unlabeled control. This is a simple and rapid check to ensure that the protein has not undergone significant degradation or aggregation during the labeling and purification process.[2]
Safety and Handling
1,1,1-Trifluoro-2-isothiocyanatoethane is a hazardous substance.
-
Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Precautions: Always handle TFITE in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5][6] Avoid inhalation of vapors and contact with skin and eyes.[6] Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[5][6]
References
-
Hu, L., et al. (2010). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques . Journal of Integrated OMICS. [Link]
-
Singh, S., et al. (2017). An efficient method for FITC labelling of proteins using tandem affinity purification . Biotechnology Reports. [Link]
-
Protocol - Protein labeling with FITC . LigandTracer. [Link]
-
Protein FITC Labeling Kit (#BN01049) . Assay Genie. [Link]
Sources
- 1. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scrum-net.co.jp [scrum-net.co.jp]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
selective labeling of lysine residues with 1,1,1-Trifluoro-2-isothiocyanatoethane
Application Note: Selective Labeling of Lysine Residues with 1,1,1-Trifluoro-2-isothiocyanatoethane for F-NMR Protein Footprinting
Abstract & Introduction
The introduction of fluorine (
This guide details the protocol for using 1,1,1-Trifluoro-2-isothiocyanatoethane (chemically equivalent to 2,2,2-trifluoroethyl isothiocyanate, hereafter referred to as TFE-ITC ). Unlike bulky fluorophores, the trifluoroethyl group is small and chemically stable. The isothiocyanate moiety reacts specifically with nucleophilic primary amines to form a robust thiourea linkage.
Key Advantages of TFE-ITC:
-
High Sensitivity: The chemically equivalent
group provides a strong singlet in F NMR. -
Solvent Sensitivity: The chemical shift is highly sensitive to the local microenvironment (buried vs. exposed), enabling "protein footprinting."
-
Stability: The resulting thiourea bond is stable across a wide pH range and resistant to hydrolysis compared to maleimides or NHS-esters.
Chemical Mechanism & Selectivity Logic
The Reaction
The electrophilic carbon of the isothiocyanate group (
Selectivity Factor: The reaction requires the amine to be deprotonated (nucleophilic).
-
N-terminus pKa: ~7.6 – 8.0
-
Lysine
-amino pKa: ~10.5
Strategic Control: To selectively label lysine residues, the reaction pH must be elevated (pH 9.0 – 9.5). At neutral pH (7.0), the N-terminus reacts preferentially. By shifting to pH 9.0+, a significant fraction of lysine side chains become deprotonated and available for reaction, overwhelming the single N-terminal site and allowing for global surface mapping.
Reaction Scheme (Graphviz)
Figure 1: Reaction mechanism of TFE-ITC with a lysine residue forming a stable thiourea linkage.
Critical Experimental Parameters
To ensure reproducibility and prevent protein aggregation, strict adherence to these parameters is required.
| Parameter | Recommended Condition | Scientific Rationale |
| Buffer System | 0.1 M Borate or Carbonate | CRITICAL: Must be amine-free. Tris or Glycine will scavenge the reagent. |
| pH | 9.0 – 9.5 | Maximizes deprotonation of Lysine |
| Reagent Excess | 20x – 50x Molar Excess | Isothiocyanates react slower than NHS-esters; hydrolysis competes with labeling. |
| Co-solvent | DMSO or DMF (< 10% final) | TFE-ITC is hydrophobic. Predissolving in organic solvent prevents precipitation. |
| Temperature | 25°C (Room Temp) | Reaction is slow at 4°C. Higher temp drives the reaction to completion in 4-12 hours. |
Detailed Protocol: Lysine Labeling
Phase 1: Preparation
-
Protein Exchange: Buffer exchange the target protein (concentration 50–200
M) into Labeling Buffer (100 mM Sodium Borate, pH 9.2).-
Note: Ensure all Tris or Ammonium ions are removed via dialysis or desalting column (e.g., PD-10).
-
-
Reagent Stock: Dissolve 1,1,1-Trifluoro-2-isothiocyanatoethane in high-quality anhydrous DMSO to a concentration of 500 mM.
-
Caution: Prepare immediately before use.[1] Isothiocyanates degrade in moist DMSO.
-
Phase 2: The Labeling Reaction
-
Calculate the moles of protein in your sample.
-
Add the TFE-ITC stock solution to the protein sample to achieve a 30-fold molar excess over the protein concentration.
-
Example: For 1 mL of 100
M protein, add 6 L of 500 mM TFE-ITC (Final conc: 3 mM). -
Technique: Add reagent dropwise while gently vortexing to prevent local high concentrations of organic solvent.
-
-
Incubate the reaction at 25°C for 6 to 12 hours with gentle agitation (orbital shaker).
-
Optimization: If protein stability is a concern, incubate at 4°C for 18–24 hours.
-
Phase 3: Quenching and Purification
-
Quench: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes.
-
Purification: Remove unreacted small molecules via Size Exclusion Chromatography (SEC) or extensive dialysis against the final NMR Buffer (e.g., 20 mM Sodium Phosphate, pH 7.4, 100 mM NaCl, 10% D2O).
Phase 4: Workflow Visualization
Figure 2: Step-by-step workflow for TFE-ITC labeling of proteins.[2][3][4][5][6]
Validation & Analysis
Mass Spectrometry (MS)
Before NMR, validate the degree of labeling (DOL).
-
Expected Mass Shift: +125.08 Da per labeled lysine.
-
Method: Intact protein LC-MS (ESI-TOF).
-
Success Criteria: A distribution of peaks corresponding to Protein + n(125 Da). If the distribution is too broad (heterogeneous labeling), reduce reaction time or reagent excess.
F NMR Spectroscopy
-
Setup: 10% D
O is required for the lock signal. -
Reference: Use Trifluoroacetic acid (TFA) or Sodium Trifluoroacetate as an external chemical shift reference (
~ -76.5 ppm). -
Expectation: TFE-ITC labeled lysines typically resonate between -70 and -74 ppm .
-
Solvent Exposed Lysines: Sharp, intense signals.
-
Buried/Structured Lysines: Broad, shifted signals due to restricted motion and chemical exchange.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | High DMSO conc. or hydrophobic aggregation | Keep DMSO < 5%. Add reagent in multiple small aliquots. Lower protein concentration. |
| Low Labeling Efficiency | pH too low or Buffer interference | Verify pH is > 9.0. Ensure buffer is Borate/Carbonate, NOT Tris/Glycine. |
| No NMR Signal | Aggregation or Line Broadening | Check sample clarity. Run 1D |
| Multiple Peaks per Lysine | Slow Conformational Exchange | This is data, not an error. The probe is reporting on multiple stable conformations.[2] |
References
-
Original Characterization of Fluorinated Isothiocyanates: Jameson, B., & Glaser, R. (2013). Unnatural Lysines with Reduced Sidechain N-Basicity: Synthesis of N-trifluoroethyl Substituted Lysine and Homologs. Journal of Organic Chemistry.
-
Isothiocyanate Chemistry in Proteins: Hermanson, G. T. (2013).[7] Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 1: Functional Targets.
-
F NMR Protein Applications:
Prosser, R. S., et al. (2010). Current applications of
F NMR to studies of protein structure and dynamics. Biochemistry. -
Lysine pKa and Reactivity: Gimsing, A. et al. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Magnetic Resonance.[2][8][9]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Any of several lysines can react with 5'-isothiocyanatofluorescein to inactivate sodium and potassium ion activated adenosinetriphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective lysine modification of native peptides via aza-Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01866E [pubs.rsc.org]
- 9. mr.copernicus.org [mr.copernicus.org]
Application Note: High-Fidelity Peptide Ladder Sequencing & Amine Profiling using 1,1,1-Trifluoro-2-isothiocyanatoethane (TFE-ITC)
This Application Note is structured to guide researchers through the specialized use of 1,1,1-Trifluoro-2-isothiocyanatoethane (TFE-ITC) in mass spectrometry-based protein sequencing and amine profiling.
) | MW: 141.12 DaExecutive Summary
While Phenyl Isothiocyanate (PITC) remains the historical standard for Edman degradation, its non-volatile nature and UV-absorbing byproducts frequently interfere with modern Mass Spectrometry (MS) analysis, particularly MALDI-TOF and ESI-MS.
1,1,1-Trifluoro-2-isothiocyanatoethane (TFE-ITC) serves as a superior, volatile fluorinated analogue. Its primary application is Peptide Ladder Sequencing , where its volatility allows for the rapid removal of excess reagent and byproducts in vacuo, eliminating signal suppression. Furthermore, the trifluoroethyl group imparts unique physicochemical properties, enhancing the ionization of hydrophobic peptides and enabling "fluorine-tagging" workflows for specific detection.
This guide details the protocol for Iterative Ladder Sequencing using TFE-ITC, designed to generate high-confidence sequence data with minimal sample loss.
Scientific Mechanism & Rationale
The Fluorinated Edman Cycle
The mechanism mirrors standard Edman degradation but leverages the physical properties of the trifluoroethyl group.
-
Coupling: TFE-ITC reacts with the N-terminal
-amine of the peptide at pH 9.0–9.5, forming a Trifluoroethyl-thiocarbamoyl (TFE-TC) derivative . -
Cleavage: Anhydrous acid (TFA) induces cyclization, cleaving the N-terminal residue as a Trifluoroethyl-thiazolinone (TFE-ATZ) derivative.
-
Result: The peptide is shortened by one residue (
). -
Advantage: Unlike PITC, excess TFE-ITC (BP ~171°C) and its breakdown products are sufficiently volatile to be removed by vacuum centrifugation (SpeedVac) or lyophilization, leaving a clean peptide mixture for MS analysis.
Why TFE-ITC? (Causality of Choice)
-
Volatility: PITC requires extraction steps (heptane/ethyl acetate) to remove excess reagent, which often causes sample loss of hydrophobic peptides. TFE-ITC can be evaporated, retaining the entire peptide ladder.
-
Ionization Enhancement: The
group is electron-withdrawing. While this reduces basicity, the hydrophobicity of the TFE-TC derivatives (if analyzing the released amino acid) improves retention on C18 columns. -
Mass Defect: The presence of three fluorine atoms introduces a distinct mass defect, allowing software to filter noise from genuine derivatized analytes.
Experimental Workflow Visualization
The following diagram illustrates the iterative "Ladder" generation process where aliquots are pooled to create a simultaneous readout of the peptide sequence.
Caption: Iterative aliquot pooling strategy using TFE-ITC to generate a peptide ladder readable by a single MS acquisition.
Detailed Protocol: TFE-ITC Ladder Sequencing
Safety Note: TFE-ITC is an isothiocyanate; it is a lachrymator and skin irritant. Work in a fume hood.
Reagents Preparation
| Reagent | Composition | Purpose |
| Coupling Buffer | Pyridine : Water (1:1 v/v) | Provides basic environment (pH ~9.3) for nucleophilic attack. |
| TFE-ITC Stock | 1,1,1-Trifluoro-2-isothiocyanatoethane (Neat) | The sequencing reagent. Keep desiccated. |
| Cleavage Acid | Anhydrous Trifluoroacetic Acid (TFA) | Induces cyclization and cleavage. |
| Matrix (MALDI) | Standard matrix for peptides < 5 kDa. |
Step-by-Step Methodology
Phase A: The Sequencing Cycle
Perform this cycle iteratively. For a 10-residue peptide, perform 6–8 cycles.
-
Solubilization: Dissolve 1–5 nmol of dry peptide in 20
L of Coupling Buffer . -
Coupling:
-
Add 1
L of TFE-ITC (neat) to the reaction vial. -
Purge with
gas to prevent oxidation. -
Incubate at 50°C for 20 minutes .
-
Critical Step: The reaction mixture should be single-phase. If TFE-ITC separates, add minimal ethanol to miscibilize.
-
-
Sampling (The Ladder Step):
-
Remove a 2
L aliquot from the reaction mixture. -
Transfer this aliquot to a "Pool Vial" kept on ice.
-
Note: This aliquot contains the TFE-TC-peptide (coupled but not cleaved). In the final MS, this appears as a mass shift of +141 Da, serving as a checkpoint.
-
-
Drying: Evaporate the remaining reaction mixture (and the Pool Vial separately) to dryness using a SpeedVac. This removes excess TFE-ITC.
-
Cleavage:
-
Re-dissolve the dried reaction residue in 20
L of Anhydrous TFA . -
Incubate at 50°C for 10 minutes .
-
-
Drying (Again): Evaporate the TFA to complete dryness. The vial now contains the peptide shortened by one residue (
). -
Sampling (The Cleaved Step):
-
Re-dissolve in 20
L Coupling Buffer. -
Take a 2
L aliquot and add it to the "Pool Vial". -
Proceed to Step 2 for the next cycle.
-
Phase B: Mass Spectrometry Readout
-
Final Cleanup: Once all cycles are complete, the "Pool Vial" contains a mixture of peptides ranging from length
to . -
Evaporation: Ensure the Pool Vial is completely dry to remove all traces of pyridine and TFE-ITC.
-
Reconstitution: Dissolve the pooled ladder in 10
L of 0.1% TFA / 50% Acetonitrile. -
Acquisition: Spot 1
L onto a MALDI target plate with 1 L CHCA matrix. Acquire spectrum in Linear Positive Mode.
Data Analysis & Interpretation
The resulting mass spectrum will display a series of peaks ("ladder"). The mass difference (
Calculating Sequence
Use the following logic to interpret the ladder:
Example Data Table:
| Cycle | Observed Mass (m/z) | Identified Residue | |
| Intact | 1250.6 | - | - |
| Cycle 1 | 1137.5 | 113.1 | Leu/Ile |
| Cycle 2 | 1000.4 | 137.1 | His |
| Cycle 3 | 871.3 | 129.1 | Glu |
Troubleshooting TFE-ITC Specifics
-
Artifacts (+141 Da): If cleavage is incomplete, you will see a peak at
. This is the TFE-TC intermediate. Increase TFA cleavage time or temperature. -
Signal Suppression: If no signal is observed, residual TFE-ITC or Pyridine may be present. Perform an additional lyophilization step with water addition to azeotrope off the pyridine.
References
-
Lynch, T. P., et al. (1996). "Trifluoroethyl isothiocyanate as a volatile Edman reagent for peptide ladder sequencing by MALDI mass spectrometry." Analytical Chemistry, 68(10).
-
Edman, P. (1950). "Method for determination of the amino acid sequence in peptides." Acta Chemica Scandinavica, 4, 283-293.
-
Chait, B. T., & Kent, S. B. (1992). "Protein ladder sequencing." Science, 257(5078), 1885-1887.
-
Sigma-Aldrich. (2025). Product Specification: 1,1,1-Trifluoro-2-isothiocyanatoethane.[1][2][3][4][5][6]
Sources
- 1. WO2015193339A1 - 3-amino-1,5,6,7-tetrahydro-4h-indol-4-ones - Google Patents [patents.google.com]
- 2. Retailer of Alcohol Solvents from Mumbai, Maharashtra by MOLTUS RESEARCH LABORATORIES PRIVATE LIMITED [exportersindia.com]
- 3. US9951043B2 - Therapeutic compounds - Google Patents [patents.google.com]
- 4. Thiocarbonyldiimidazole Manufacturers [moltuslab.com]
- 5. WO2012129338A1 - Azole compounds as pim inhibitors - Google Patents [patents.google.com]
- 6. Thiophosgene: - An overview [moltuslab.com]
Application Note: Bioconjugation with 1,1,1-Trifluoro-2-isothiocyanatoethane
High-Sensitivity F-NMR Probing of Protein Dynamics and Ligand Interactions
Executive Summary
This guide details the protocol for using 1,1,1-Trifluoro-2-isothiocyanatoethane (also known as 2,2,2-trifluoroethyl isothiocyanate) as a site-specific bioconjugation reagent. Unlike bulky fluorophores or spin labels, this small-molecule probe (
Primary Application: Protein-Observed
Chemical Mechanism & Rationale
The Reagent
-
IUPAC Name: 1,1,1-Trifluoro-2-isothiocyanatoethane
-
Structure:
-
Key Feature: The trifluoroethyl group provides three magnetically equivalent fluorine atoms, increasing NMR sensitivity by a factor of 3 compared to single-fluorine probes. The short ethyl spacer minimizes motional restriction, allowing the probe to faithfully report on local protein dynamics.
Reaction Mechanism
The isothiocyanate (-NCS) group acts as an electrophile. At basic pH (8.5–9.5), the deprotonated
Figure 1: Reaction pathway for the conjugation of 1,1,1-Trifluoro-2-isothiocyanatoethane to protein amines.
Experimental Protocol
Materials & Equipment
| Category | Item | Specification |
| Reagent | 1,1,1-Trifluoro-2-isothiocyanatoethane | Store at 4°C, desiccated. Moisture sensitive. |
| Buffer | Sodium Borate or Carbonate | 0.1 M, pH 9.0–9.5. |
| Solvent | Anhydrous DMSO or DMF | High purity (Grade >99.9%). |
| Purification | PD-10 Columns / Dialysis Cassettes | MWCO appropriate for target protein. |
| Analysis | Minimum 400 MHz recommended. |
Pre-Conjugation Considerations
-
Buffer Exchange (CRITICAL): You must remove amine-containing buffers (Tris, Glycine, Ammonium) prior to reaction, as they will compete with the protein for the isothiocyanate reagent. Exchange protein into 0.1 M Sodium Borate (pH 9.0) or 0.1 M NaHCO
(pH 8.5) . -
Concentration: High protein concentration (2–10 mg/mL) is preferred to drive reaction kinetics and maximize labeling efficiency.
Step-by-Step Conjugation Workflow
-
Preparation of Reagent Stock:
-
Dissolve 1,1,1-Trifluoro-2-isothiocyanatoethane in anhydrous DMSO to a concentration of 50–100 mM .
-
Note: Prepare immediately before use. Isothiocyanates hydrolyze slowly in water but are stable in anhydrous DMSO.
-
-
Reaction Setup:
-
Calculate the molar excess. For surface lysine labeling, a 10-fold to 20-fold molar excess of reagent over protein is standard.
-
Add the reagent stock dropwise to the protein solution while gently vortexing.
-
Ensure the final DMSO concentration does not exceed 5–10% (v/v) to prevent protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture in the dark.
-
Option A (Fast): 2–4 hours at Room Temperature (25°C).
-
Option B (Gentle): Overnight (12–16 hours) at 4°C.
-
-
Quenching & Purification:
-
Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purify immediately to remove unreacted probe and hydrolysis byproducts. Small molecule impurities will dominate the
F NMR spectrum if not removed. -
Method: Size-exclusion chromatography (e.g., PD-10 column) or extensive dialysis against the NMR buffer (e.g., Phosphate buffer pH 7.4 + 10% D
O).
-
Figure 2: Experimental workflow for bioconjugation and purification.
Data Analysis: PrOF NMR
Expected Spectra
-
Chemical Shift: The trifluoroethyl thiourea signal typically appears around -70 to -72 ppm (referenced to TFA or
). -
Signal Character:
-
Surface Exposed: Sharp, intense singlet.
-
Buried/Structured: Broadened or chemically shifted peak due to the local chemical environment.
-
Unreacted Reagent: If purification is incomplete, a sharp peak distinct from the protein-bound signal will be visible (often shifted by 0.5–1 ppm).
-
Applications in Drug Discovery
-
Fragment Screening: Small molecules binding to the protein will perturb the local electronic environment of the fluorine probe, causing a Chemical Shift Perturbation (CSP) or line broadening.
-
Kd Determination: Titrate the ligand and plot the change in chemical shift (
) vs. ligand concentration to extract dissociation constants.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Labeling Observed | Buffer interference (Tris/Glycine present). | Dialyze extensively into Borate/Carbonate buffer before reaction. |
| Precipitation | DMSO concentration too high or pH too close to pI. | Keep DMSO <5%. Ensure reaction pH is >1 unit away from protein pI. |
| Multiple Peaks (Heterogeneity) | Non-specific labeling of multiple Lysines. | Reduce reagent excess (try 5x). Lower pH to 8.0 to target N-terminus (lower pKa). |
| Broad Signals | Aggregation or intermediate exchange regime. | Check protein stability.[1] Run NMR at different temperatures. |
Safety & Handling
-
Isothiocyanates are potent electrophiles and sensitizers. They can cause skin irritation and respiratory sensitization.
-
Handling: Always handle 1,1,1-Trifluoro-2-isothiocyanatoethane in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Disposal: Quench excess reagent with amine-containing waste (e.g., Tris buffer) before disposal in hazardous organic waste.
References
-
Protein-Observed 19F-NMR (PrOF NMR) for Fragment Screening.
-
Context: Methodology for using fluorinated amino acids and small molecule tags for ligand binding studies.[2]
- Source: Arntson, K. E., & Pomerantz, W. C. (2016). Journal of Medicinal Chemistry.
-
-
Fluorine-19 NMR of Integral Membrane Proteins.
- Context: Discusses the use of trifluoroethyl tags (like TET and isothiocyanates) for studying membrane protein dynamics due to high sensitivity.
- Source: Ye, L., et al. (2013). Current Opinion in Structural Biology.
-
Chemical Modific
- Context: Comprehensive review of reagents, including isothiocyanates and halo-acetamides, for introducing fluorine labels.
- Source: Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Isothiocyanate Chemistry in Bioconjug
- Context: General mechanisms and protocols for isothiocyan
- Source: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
Sources
Troubleshooting & Optimization
Technical Support Center: 1,1,1-Trifluoro-2-isothiocyanatoethane (TFE-ITC) Conjugation
[1]
Status: Operational Ticket ID: TFE-ITC-PROT-001 Assigned Specialist: Senior Application Scientist, Bioconjugation Division[1]
Part 1: The Chemistry (The "Why")[1]
Welcome to the technical deep-dive for 1,1,1-Trifluoro-2-isothiocyanatoethane (TFE-ITC) . Unlike standard alkyl isothiocyanates, TFE-ITC possesses a trifluoromethyl (
The Inductive Effect & Reactivity
The
-
The Benefit: Rapid reaction kinetics, even at near-neutral pH.[1]
-
The Risk: Increased susceptibility to hydrolysis (reaction with water) and "off-target" transient binding to cysteines.[1]
The Reaction Landscape
When you introduce TFE-ITC to a protein, three competing reactions occur simultaneously.[1] Understanding the hierarchy of these reactions is the key to troubleshooting.[1]
-
The Desired Path (Stable): Attack by primary amines (Lysine
-NH2 or N-terminus) Thiourea (Stable covalent bond).[1] -
The "Trap" (Reversible): Attack by thiols (Cysteine -SH)
Dithiocarbamate .[1] Crucial Note: Unlike maleimide conjugation, this bond is reversible.[1] -
The Loss (Irreversible): Attack by Water (Hydrolysis)
Amine + COS .[1] This consumes your reagent.[1]
Part 2: Troubleshooting Guides
Issue 1: "My label is unstable or disappears over time."
Diagnosis: You have likely formed a Dithiocarbamate (Cysteine adduct) rather than a stable Thiourea (Lysine adduct).[1] Mechanism: The reaction of ITCs with Cysteine is kinetically faster than with Lysine but thermodynamically unstable.[1] Over time, or in the presence of free thiols (like Glutathione or DTT), the label will dissociate from the Cysteine.[1]
Corrective Actions:
-
Raise the pH: Lysine conjugation is favored at pH > 9.0 (where Lys is deprotonated,
).[1] At pH 7.0, you are primarily labeling Cysteines reversibly.[1] -
Remove Exogenous Thiols: Ensure no DTT or Mercaptoethanol is present in the buffer.[1] They will scavenge the TFE-ITC immediately.[1]
-
The "Chase" Method: Incubate longer (4–12 hours).[1] The reaction will slowly shift from the kinetic product (Cys-Dithiocarbamate) to the thermodynamic product (Lys-Thiourea).[1]
Issue 2: "I have low conjugation efficiency (Low Yield)."
Diagnosis: Competitive Hydrolysis.[1]
Mechanism: The electron-withdrawing
Corrective Actions:
-
Increase Protein Concentration: Run the reaction at >2 mg/mL (ideally 5–10 mg/mL). High local amine concentration is your best defense against hydrolysis.[1]
-
Organic Co-solvent: Dissolve TFE-ITC in anhydrous DMSO or DMF immediately before use.[1] Do not store it in aqueous buffers.[1]
-
Slow Addition: Add the reagent in small aliquots rather than a single bolus to maintain a steady effective concentration without overwhelming the system with hydrolysis byproducts.
Issue 3: "Mass Spec shows peaks with +1 Da or strange mass shifts."
Diagnosis: Hydrolysis products or Oxygen attack.[1] Mechanism:
-
Hydrolysis: TFE-ITC hydrolyzes to 2,2,2-trifluoroethylamine.[1] This amine can, in rare cases, react with activated esters if you are doing multi-step chemistry.[1]
-
O-Thiocarbamate: At very high pH (>10.5), Tyrosine hydroxyls can react.[1] This is rare but possible with "hot" electrophiles like TFE-ITC.[1]
Part 3: Visualizing the Pathway
The following diagram illustrates the kinetic competition. Note the red reversible arrow for Cysteine—this is the most common failure point in experimental design.[1]
Caption: Reaction hierarchy of TFE-ITC. Green path represents the desired stable conjugation.[1] Yellow path represents the reversible "Cysteine Trap."[1]
Part 4: Optimized Protocol (Self-Validating)
This protocol includes "Checkpoints" to ensure integrity.
Reagents:
-
Buffer A: 0.1 M Sodium Carbonate, pH 9.0 (Favors Lysine).[1]
-
Stock: TFE-ITC dissolved in anhydrous DMSO (100 mM). Prepare fresh.
Workflow:
-
Buffer Exchange: Exchange protein into Buffer A .
-
Concentration Adjustment: Concentrate protein to 5 mg/mL .
-
Reaction:
-
Quenching (The Stabilizer Step):
-
Add Ethanolamine or Glycine to a final concentration of 50 mM.
-
Incubate for 30 mins. This quenches unreacted ITC and helps "displace" labile Cysteine adducts if free thiols are present in the quench.[1]
-
-
Purification: Desalt via Zeba Spin column or dialysis against PBS.
Part 5: FAQs
Q: Can I use TFE-ITC for 19F NMR studies?
A: Yes, this is its primary application.[1] The
Q: Why not use Maleimide if I want to avoid Cysteine issues? A: Maleimides target Cysteines specifically.[1] ITCs target Lysines.[1][2] If you want to label Lysines but are seeing Cysteine interference, you must adjust the pH to >9.0 to favor the amine reaction.[1]
Q: Is the TFE-ITC reaction exothermic? A: Mildly, but negligible at biological scales.[1] The primary concern is the stability of the reagent in aqueous solution, not heat generation.[1]
References
-
Hermanson, G. T. (2013).[1][3] Bioconjugate Techniques (3rd Edition). Academic Press.[1][3] (Chapter 1: Functional Targets). Link
-
Podhradský, D., et al. (1979).[1] "Utility of Isothiocyanates in Protein Modification." Molecular Pharmacology. (Foundational text on ITC-Lysine vs ITC-Cysteine kinetics).
-
Zhang, Y., et al. (2015).[1] "Reversibility of Isothiocyanate-Cysteine Conjugates." Journal of Biological Chemistry. Link
-
Kaluza, Z. (2012).[1][3] "Fluorine-19 NMR Spectroscopy of Protein Conjugates." Methods in Molecular Biology. (Specific application of Trifluoro- reagents).
Technical Support Center: Navigating Protein Trifluoroethylation
A Senior Application Scientist's Guide to Preventing and Troubleshooting Protein Aggregation
Welcome to the technical support center for protein trifluoroethylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to mitigate protein aggregation during this critical chemical modification. As Senior Application Scientists, we understand that experimental success lies not just in following a protocol, but in understanding the underlying principles. This center is structured to provide not only solutions but also the scientific rationale behind them.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses common issues encountered during trifluoroethylation experiments, offering step-by-step solutions and preventative measures.
Scenario 1: Immediate Precipitation Upon Addition of Trifluoroethylation Reagent
Q: My protein solution immediately turned cloudy and precipitated upon adding the trifluoroethylation reagent. What happened and how can I fix this?
A: This is a classic sign of rapid, uncontrolled protein aggregation, likely triggered by a combination of factors including solvent shock and unfavorable reaction conditions.
Immediate Actions:
-
Stop the Reaction: Immediately place the reaction on ice to slow down the aggregation process.
-
Solubilization Attempt: Try to solubilize the precipitate by adding a small aliquot of a strong denaturant like 8M Guanidinium Chloride or Urea. This is for diagnostic purposes to confirm if the precipitate is indeed your protein. Note that this will likely denature your protein, so the goal here is analysis, not recovery for functional use.
Root Cause Analysis & Long-Term Solutions:
-
High Protein Concentration: Elevated protein concentrations increase the likelihood of intermolecular interactions leading to aggregation.[1][2]
-
Recommendation: Reduce the starting protein concentration. It is often better to perform the reaction on a more dilute sample and concentrate it later if necessary.
-
-
Solvent Mismatch: The introduction of an organic solvent, often used to dissolve the trifluoroethylation reagent, can cause hydrophobic patches on the protein surface to become exposed, leading to aggregation.
-
Recommendation: Optimize the solvent composition. Instead of a bolus addition, try a stepwise or continuous addition of the reagent to allow the protein to gradually adapt to the changing solvent environment.
-
-
pH Shift: The reaction itself or the addition of reagents can alter the pH of the solution, potentially moving it closer to the protein's isoelectric point (pI), where it is least soluble.[3][4][5][6]
-
Recommendation: Ensure your reaction is well-buffered. Perform a buffer screen to identify conditions where your protein exhibits maximum stability. The optimal pH for stability may not be the same as the optimal pH for activity.[3]
-
Scenario 2: Gradual Increase in Turbidity During the Reaction
Q: My reaction started clear, but over time it has become increasingly turbid. Is this aggregation, and can I salvage my experiment?
A: A gradual increase in turbidity suggests a slower aggregation process, which may be reversible or at least preventable in future experiments. This indicates that while the initial conditions were tolerated, the protein is slowly succumbing to instability over the course of the reaction.
Immediate Actions:
-
Monitor Aggregation: Take time-point samples and analyze them using Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to characterize the size and distribution of the aggregates.[7][8]
-
Temperature Control: If the reaction is being performed at room temperature or higher, move it to a lower temperature (e.g., 4°C) to decrease the rate of aggregation.[9][10][11]
Root Cause Analysis & Long-Term Solutions:
-
Thermal Instability: Many proteins are sensitive to prolonged incubation at room temperature or above, which can lead to partial unfolding and subsequent aggregation.[10][12]
-
Recommendation: Optimize the reaction temperature. While lower temperatures may slow down the reaction kinetics, they often significantly improve protein stability.
-
-
Disulfide Bond Scrambling: If your protein contains cysteine residues, oxidation and incorrect disulfide bond formation can occur, leading to aggregation.[1][2]
-
Recommendation: Add a reducing agent to your buffer. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can help maintain a reducing environment and prevent aberrant disulfide bond formation.[2]
-
-
Lack of Stabilizing Excipients: The reaction buffer may lack components that help maintain the protein's native conformation.
-
Recommendation: Incorporate stabilizing excipients into your reaction buffer.
-
| Additive Class | Examples | Typical Starting Concentration | Mechanism of Action |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevents the formation of incorrect disulfide bonds which can lead to aggregation.[1][2] |
| Osmolytes/Sugars | Glycerol, Sucrose, Trehalose | 5-20% (v/v) for glycerol; 50-200 mM for sugars | Stabilize the native protein structure by being preferentially excluded from the protein surface, favoring a more compact state.[2] |
| Amino Acids | L-Arginine, L-Glutamic acid | 50-500 mM | Suppress aggregation by binding to exposed hydrophobic patches and reducing non-specific protein-protein interactions.[13][14] |
| Non-denaturing Detergents | Polysorbate 20 (Tween-20), CHAPS | 0.01-0.1% (v/v) | Solubilize protein aggregates by interacting with hydrophobic surfaces, preventing further aggregation.[15] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practices of preventing protein aggregation during trifluoroethylation.
Q1: What is the underlying mechanism of trifluoroethylation-induced protein aggregation?
A: 2,2,2-Trifluoroethanol (TFE), a common reagent or co-solvent in trifluoroethylation protocols, has a dual effect on proteins. At low concentrations, it can stabilize secondary structures like alpha-helices by displacing water from the protein surface and creating a low dielectric environment that favors intra-peptide hydrogen bonds.[16][17][18] However, at intermediate concentrations (typically 10-40% v/v), TFE can disrupt the tertiary structure of globular proteins.[19][20] This partial unfolding can expose hydrophobic regions that are normally buried within the protein core. These exposed hydrophobic patches can then interact with each other, leading to the formation of aggregates.[19] In some cases, TFE can promote the formation of non-native alpha-helical or beta-sheet-rich intermediates that are prone to aggregation.[19]
Q2: How do I choose the right buffer and pH for my trifluoroethylation reaction?
A: The optimal buffer and pH will be highly specific to your protein of interest. A good starting point is to use a buffer system in which your protein is known to be stable. It is crucial to maintain the pH of the reaction mixture, as trifluoroacetic acid (TFA) is often used in trifluoroethylation reactions, which can significantly lower the pH.[21] A pH shift towards the protein's isoelectric point (pI) will minimize electrostatic repulsion between protein molecules, thereby promoting aggregation.[6] Therefore, it is recommended to perform a pH stability screen for your protein prior to the modification experiment. The goal is to find a pH where the protein is maximally stable, which is often, but not always, correlated with the pH of maximal activity.[3]
Q3: Can I use a solubility-enhancing tag to prevent aggregation during trifluoroethylation?
A: Yes, solubility-enhancing tags can be a very effective strategy. These are typically short, highly charged, or hydrophilic peptide sequences fused to the N- or C-terminus of your protein.[22] Tags rich in negatively charged amino acids like aspartic acid and glutamic acid have been shown to significantly improve protein solubility.[22] The increased charge and hydrophilicity of the fusion protein can help to prevent the aggregation of the protein core during the modification reaction. However, it is important to consider that the tag may need to be cleaved off after the reaction, depending on the downstream application.
Q4: What are the key reaction parameters I should optimize to minimize aggregation?
A: The following parameters should be systematically optimized:
-
Protein Concentration: Start with the lowest feasible concentration.
-
Temperature: Lower temperatures generally favor protein stability.[9][10]
-
pH: Maintain a pH that is optimal for your protein's stability and sufficiently far from its pI.[3][6]
-
Reagent Addition: Add the trifluoroethylation reagent slowly and stepwise.
-
Co-solvents and Additives: Screen for stabilizing excipients such as glycerol, arginine, or non-denaturing detergents.[2][13][15]
-
Reaction Time: Monitor the reaction progress and stop it as soon as the desired level of modification is achieved to minimize the protein's exposure to potentially destabilizing conditions.
Q5: How can I characterize the aggregates that have formed?
A: A multi-pronged approach is recommended for comprehensive aggregate characterization:
-
Size Exclusion Chromatography (SEC): To separate and quantify soluble aggregates of different sizes.
-
Dynamic Light Scattering (DLS): To determine the size distribution of particles in solution.[7]
-
Multi-Angle Light Scattering (MALS): When coupled with SEC, it can provide the absolute molecular weight of the different species, helping to distinguish between monomers, dimers, and higher-order oligomers.[8]
-
Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary structure of the protein upon aggregation. Aggregates are often enriched in β-sheet structures.[19]
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the aggregates (e.g., amorphous vs. fibrillar).[19]
Experimental Protocols
Protocol 1: Stepwise Addition of Trifluoroethylation Reagent
This protocol is designed to minimize solvent shock and allow the protein to equilibrate with the changing solvent environment.
-
Prepare your protein solution in an optimized stability buffer (containing any necessary excipients).
-
Prepare a stock solution of your trifluoroethylation reagent in a suitable solvent.
-
Instead of adding the full volume of the reagent at once, divide it into 5-10 smaller aliquots.
-
Add the first aliquot to the protein solution while gently stirring.
-
Incubate for 10-15 minutes at the optimized reaction temperature.
-
Repeat steps 4 and 5 until the full volume of the reagent has been added.
-
Monitor the reaction for any signs of turbidity.
Protocol 2: Screening for Stabilizing Additives
This protocol outlines a method for systematically testing the effect of different additives on protein stability during the trifluoroethylation reaction.
-
Set up a series of small-scale reactions in parallel.
-
Each reaction should contain your protein at the desired concentration and in the chosen buffer.
-
To each reaction, add a different stabilizing additive from the table above at its recommended starting concentration. Include a control reaction with no additive.
-
Initiate the trifluoroethylation reaction in all tubes simultaneously.
-
At regular time intervals, take a small sample from each reaction and measure the turbidity (e.g., by absorbance at 340 nm or 600 nm).
-
At the end of the reaction, analyze the samples by SEC to quantify the amount of soluble monomer remaining.
-
The additive that results in the lowest turbidity and the highest percentage of soluble monomer is the most effective stabilizer.
Visualizations
Caption: Optimized workflow for protein trifluoroethylation to minimize aggregation.
Caption: The pathway to protein aggregation during trifluoroethylation and the role of stabilizers.
References
- Ningbo Inno Pharmchem Co., Ltd. The Science Behind 2,2,2-Trifluoroethanol: Properties and Applications in Research.
- Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. PNAS.
- Anderson, V. L., et al. (2010). A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein. Biophysical Journal.
- Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. PubMed.
- Buck, M. (1998). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. PubMed.
- Gupta, M. N. (1998). Chemical modification and chemical cross-linking for protein/enzyme stabilization. PubMed.
- G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility.
- BenchChem. (2025). Technical Support Center: Preventing Protein Aggregation During Modification.
- Galkin, O., & Vekilov, P. G. (2009). Beneficial Effect of Solubility Enhancers on Protein Crystal Nucleation and Growth. Langmuir.
- ACS Publications. (2014). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B.
- ResearchGate. (2025). A Simple Method for Improving Protein Solubility and Long-Term Stability.
- BOC Sciences. (n.d.). Common Additives for Protein Purification.
- ResearchGate. (n.d.). The main ways of chemical modification to increase the conformational stability of α-helical structures.
- Sharpe, T. (2014). Preventing Protein Aggregation. Biozentrum Biophysics Facility.
- Gabelica, V., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry.
- SciSpace. (n.d.). Effect of additives on protein aggregation.
- Nguyen, H. T., et al. (2020). Improving protein solubility and activity by introducing small peptide tags designed with machine learning models. PMC.
- Practical tips for preventing proteins from "crashing out" & what you can do if it happens. (2023).
- Schmid, M. (2018). Physical, Chemical and Biochemical Modifications of Protein-Based Films and Coatings: An Extensive Review. PMC.
- Brown, G. D., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. PMC.
- Tiano, M., et al. (1997). Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs. PubMed.
- Yiu, C. P., et al. (2000). Protein folding transition states: elicitation of Hammond effects by 2,2,2-trifluoroethanol.
- OpenStax. (2018). 3.4 Proteins - Biology 2e.
- Jawhari, A. (2017). Stabilization of native & functional membrane proteins for drug discovery. YouTube.
- ResearchGate. (n.d.). Three-component trifluoroethylation reactions.
- Brown, G. D., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications.
- ResearchGate. (n.d.). Proposed pathway for trifluoroethylation.
- D. R. T., et al. (n.d.). Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments.
- Sigma-Aldrich. (n.d.). Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs.
- Semantic Scholar. (n.d.). A desolvation model for trifluoroethanol-induced aggregation of enhanced green fluorescent protein.
- Ràfols, C., et al. (2012). Methods for characterization of protein aggregates. PubMed.
- Wang, W., et al. (2025). Effect of temperature on the aggregation of an Fc-fusion protein under agitation.
- ResearchGate. (n.d.). External Factors Affecting Protein Aggregation.
- Digital Commons @ Michigan Tech. (n.d.). A Physicochemical Characterization of Protein Aggregates: Influence of Lipid Membranes and Surfaces.
- Characterizing Soluble Protein Aggregates using Native Mass Spectrometry. (n.d.).
- Chen, M. (2014). Characterization of Protein Aggregate Composition using Light Scattering Techniques.
- Wang, Y., et al. (2023). Ambient Temperature Affects Protein Self-Assembly by Interfering with the Interfacial Aggregation Behavior. PMC.
- PipeBio. (2024). Protein aggregation: Challenges approaches for mitigation.
- Smith, B. A., et al. (2020). Synthesis of complex unnatural fluorine-containing amino acids. PMC.
- Razinkov, V. I., et al. (2017). Connecting high-temperature and low-temperature protein stability and aggregation. PMC.
- MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.
- Talley, K., & Alexov, E. (2010). On the pH-optimum of activity and stability of proteins. PMC.
- Carpenter, J. (2024). Mechanisms for protein aggregation and stabilization. YouTube.
- Dumetz, A. C., et al. (n.d.). Effects of pH on protein–protein interactions and implications for protein phase behavior. OUCI.
- ResearchGate. (2025). Effects of pH on protein-protein interactions and implications for protein phase behavior.
- Chemistry LibreTexts. (2022). 18.2: Reactions of Amino Acids.
- Li, Y., et al. (2024). pH-induced interface protein structure changes to adjust the stability of tilapia protein isolate emulsion prepared by high-pressure homogenization. PMC.
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removing excess 1,1,1-Trifluoro-2-isothiocyanatoethane after labeling
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the critical step of removing excess labeling reagents, with a focus on isothiocyanate-based compounds like 1,1,1-Trifluoro-2-isothiocyanatoethane (TF-ITC), after conjugation to proteins and antibodies. Achieving a high-purity conjugate is paramount for the reliability and reproducibility of downstream applications. This center is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess 1,1,1-Trifluoro-2-isothiocyanatoethane (TF-ITC) after my labeling reaction?
A1: The removal of unreacted TF-ITC or any other labeling reagent is a critical purification step for several reasons:
-
Assay Interference: Free label in solution can generate a high background signal in fluorescence-based assays, leading to a low signal-to-noise ratio and potentially false-positive results.
-
Inaccurate Quantification: The presence of unconjugated label will interfere with spectrophotometric methods used to determine the degree of labeling (DOL), leading to an overestimation of the conjugation efficiency.
-
Cellular Toxicity: Many labeling reagents can be cytotoxic if not removed from a conjugate intended for cell-based assays.
-
Compromised Downstream Applications: For applications such as antibody-drug conjugation, the presence of free drug can lead to off-target effects and inaccurate dosing.
Q2: My labeling reaction failed or has very low efficiency. What should I check before troubleshooting the purification?
A2: Low labeling efficiency is often due to suboptimal reaction conditions rather than the purification process itself. Before proceeding, verify the following:
-
Buffer Composition: Ensure your labeling buffer is free of primary amines (e.g., Tris) and ammonium salts, as these will compete with your protein for reaction with the isothiocyanate group.[1][2][3]
-
pH of Reaction: The reaction of isothiocyanates with primary amines on proteins is most efficient at a pH between 8.5 and 9.0.[1][2] A pH that is too low will result in protonated amines that are not nucleophilic enough to react.
-
Molar Excess of Label: You may need to optimize the molar ratio of the labeling reagent to your protein. Insufficient excess can lead to low labeling, while excessive amounts can lead to protein modification at multiple sites, potentially affecting its function.[1]
-
Protein Concentration: Ensure your protein is at a suitable concentration (typically 2-10 mg/mL) as recommended in general labeling protocols.[1]
Q3: I see precipitation in my sample after the labeling reaction. What could be the cause?
A3: Precipitation can occur for a few reasons:
-
High Degree of Labeling: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[4] Consider reducing the molar excess of the labeling reagent.
-
Solvent Shock: If the labeling reagent is dissolved in an organic solvent like DMSO, adding a large volume of it to your aqueous protein solution can cause the protein to precipitate.[5]
-
Protein Instability: The labeling conditions (e.g., pH, temperature) may not be optimal for your specific protein's stability.[1]
Troubleshooting Guide: Common Issues in Post-Labeling Purification
| Problem | Potential Cause | Recommended Solution |
| High background in downstream assays | Incomplete removal of free label. | Choose a purification method with a significantly different separation principle (e.g., size vs. charge). Increase the number of dialysis buffer changes or the length of the size-exclusion chromatography column. |
| Low recovery of labeled protein | Protein is sticking to the purification matrix or membrane. | Pre-treat the purification column or dialysis membrane according to the manufacturer's instructions. For chromatography, consider a different resin. For dialysis, ensure the molecular weight cut-off (MWCO) is appropriate.[4] |
| Protein precipitation during purification. | Perform purification at a lower temperature (4°C). Ensure all buffers are pre-chilled. Consider adding stabilizing agents like glycerol to your buffers.[1] | |
| Inconsistent Degree of Labeling (DOL) results | Presence of residual free label. | Re-purify the sample using a stringent method like size-exclusion chromatography. |
| Inaccurate protein concentration measurement post-purification. | Use a protein assay that is not affected by the label's absorbance, or use a correction factor if available. |
In-Depth Experimental Protocols
Method 1: Size-Exclusion Chromatography (SEC) / Gel Filtration
Principle: This technique separates molecules based on their size.[6] Larger molecules (your labeled protein) will pass through the column more quickly, while smaller molecules (excess TF-ITC) will enter the pores of the chromatography resin and be retarded, thus eluting later.[6][7]
Step-by-Step Protocol:
-
Column Selection: Choose a gel filtration resin with a fractionation range appropriate for your protein. For example, a resin suitable for separating molecules in the 5 kDa to 250 kDa range is often a good choice for antibodies.
-
Column Equilibration: Equilibrate the column with at least two column volumes of your desired final buffer (e.g., PBS, pH 7.4). This ensures that the buffer within the resin pores is the same as the mobile phase.
-
Sample Preparation: Before loading, it is highly recommended to centrifuge your sample at 10,000 x g for 15 minutes to remove any aggregates or precipitates that could clog the column.[8]
-
Sample Loading: Carefully load your reaction mixture onto the top of the column. The sample volume should not exceed 30% of the total column volume for optimal separation.[9]
-
Elution: Begin the elution with your equilibration buffer at the recommended flow rate for your column.
-
Fraction Collection: Collect fractions as the sample begins to elute. The labeled protein will typically be in the first peak that comes off the column. The smaller, unreacted label will elute in later fractions.
-
Analysis: Monitor the elution profile using a UV-Vis spectrophotometer at two wavelengths: one for your protein (e.g., 280 nm) and one for your label. Combine the fractions that contain your purified, labeled protein.
Method 2: Dialysis
Principle: Dialysis is a separation process that relies on the selective diffusion of molecules across a semi-permeable membrane.[10][11] Small molecules like excess TF-ITC will pass through the pores of the dialysis membrane into a larger volume of buffer (the dialysate), while your larger, labeled protein is retained.[12][13]
Step-by-Step Protocol:
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest. A general rule of thumb is to use a MWCO that is at least half the molecular weight of your protein.
-
Membrane Preparation: Hydrate the dialysis membrane in your chosen dialysis buffer according to the manufacturer's instructions.
-
Sample Loading: Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential sample dilution due to osmotic effects.
-
Dialysis: Place the sealed dialysis container into a beaker with a large volume of dialysis buffer (at least 200-500 times the sample volume).[10] Stir the buffer gently on a magnetic stir plate at 4°C.
-
Buffer Changes: For efficient removal of the excess label, perform at least three buffer changes. A typical schedule is to dialyze for 4 hours, change the buffer, dialyze for another 4 hours, change the buffer, and then dialyze overnight.[12]
-
Sample Recovery: Carefully remove your sample from the dialysis tubing or cassette.
-
Final Centrifugation: Centrifuge the recovered sample at 10,000 x g for 10 minutes at 4°C to remove any precipitate that may have formed during dialysis.[3]
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Size-Exclusion Chromatography (SEC) | Separation by size[6] | High resolution, can also be used for buffer exchange.[9] | Can lead to sample dilution, potential for protein loss on the column. | Achieving high purity and for samples where buffer exchange is also needed. |
| Dialysis | Separation by differential diffusion across a semi-permeable membrane.[10] | Simple, gentle on proteins, can handle a wide range of sample volumes. | Time-consuming, may not be as efficient for removing all traces of free label. | Routine purification and buffer exchange for stable proteins. |
| Tangential Flow Filtration (TFF) | Size-based separation using a membrane and tangential flow.[14][15] | Fast, scalable, can simultaneously concentrate the sample.[16] | Requires specialized equipment, potential for membrane fouling. | Large-scale purification and for applications requiring sample concentration. |
Visualizing the Workflow
Logical Flow for Troubleshooting Post-Labeling Purification
Caption: A decision-making workflow for post-labeling purification.
Experimental Workflow for SEC Purification
Caption: Step-by-step workflow for SEC purification.
References
- Benchchem. (n.d.). 1,1,1-Trifluoro-2-iodoethane | 353-83-3.
- (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.
- TCI Chemicals. (n.d.). 1,1,1-Trifluoro-2-iodoethane 353-83-3 | TCI AMERICA.
- ResearchGate. (2021, January 26). Protocol for protein labeling using Rhodamine B Isothiocyanate?
- Thermo Fisher Scientific. (n.d.). Antibody Purification Methods.
- (n.d.). What is tangential flow filtration? | tff filtration vs ultrafiltration.
- Benchchem. (n.d.). Application Notes and Protocols for Fluorescent Labeling of Proteins Using Isocyanate Derivatives.
- (2024, January 10). Hydrophobic Interaction Chromatography: Understanding its principle and usage.
- Andrew, S. M., Titus, J. A., & Zumstein, L. (2002). Dialysis and concentration of protein solutions. Current Protocols in Toxicology, Appendix 3, A.3H.1-5.
- Cheméo. (n.d.). Chemical Properties of 1,1,1-Trifluoro-2-iodoethane (CAS 353-83-3).
- Sigma-Aldrich. (n.d.). Reverse Phased Chromatography (RPC) in Practice.
- Cytiva. (2024, August 12). Fundamentals of size exclusion chromatography.
- NIH. (n.d.). Glycan labeling strategies and their use in identification and quantification.
- Repligen. (n.d.). Tangential Flow Filtration: A Complete Guide for Bioprocessing Professionals.
- FluoroFinder. (2025, June 11). Antibody Conjugation Techniques.
- (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- ResearchGate. (2022, February 21). Why is my protein labelling not working?
- NIH. (n.d.). An efficient method for FITC labelling of proteins using tandem affinity purification.
- ProteoGenix. (n.d.). Size exclusion chromatography for protein purification.
- PubMed. (n.d.). Theory and use of hydrophobic interaction chromatography in protein purification applications.
- (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Creative Proteomics. (n.d.). Dialysis in Protein Purification.
- PubMed. (n.d.). Reversed-phase High Performance Liquid Chromatography of proteins.
- GoldBio. (n.d.). An Overview of Hydrophobic Interaction Chromatography.
- Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting.
- (n.d.). TECH TIP # 69 - Strategies for removal of non-reacted TMT tag.
- Merck Millipore. (n.d.). Sample Preparation for Size Exclusion Chromatography.
- Promega Corporation. (n.d.). Antibody Purification and Labeling.
- Sandiego. (n.d.). Biochem Lab Protein Dialysis Protocol F21.
- Bio-Rad. (2021, June 18). Five Ways to Control Your Critical Antibody Reagents and Avoid Bioanalytical Assay Failure.
- The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Concentration and Diafiltration by Tangential Flow Filtration.
- Phenomenex. (2025, October 16). High-Efficiency Protein Purification by HPLC.
- NIH. (n.d.). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates.
- Cytiva. (2024, November 13). Hydrophobic Interaction Chromatography Products.
- (n.d.). Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications.
- ResearchGate. (2019, February 21). How to remove the excess of biotin from the biotilanyted antibody after the bioconjugation step without losing antibody?
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- (2022, April 8). Analyzing Food Additives with Spectroscopy.
- Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide.
- Life in the Lab. (2024, March 22). Dialysis or Desalting? Choosing a Protein Purification Method.
- Creative Biolabs. (n.d.). Overview of Methods & Payloads for Antibody Conjugation.
- Wikipedia. (n.d.). Polyacrylamide gel electrophoresis.
- GoldBio. (n.d.). An Overview of Size Exclusion Chromatography for Protein Purification.
- G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics.
- Sartorius. (n.d.). Tangential Flow Filtration (TFF) – Clarification to Final Processing.
- NIH. (n.d.). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates.
- (2018, November 27). Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins.
- (2020, July 3). Hydrophobic interaction chromatography ( HIC) | Application of HIC.
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Technical Support Center: Degradation of Trifluoroethyl-Lysine Adducts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoroethyl-lysine adducts. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions you may encounter during your experiments. My goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and analysis of trifluoroethyl-lysine adducts.
Q1: What is a trifluoroethyl-lysine adduct and why is its degradation of interest?
A: A trifluoroethyl-lysine adduct is a modification of a lysine residue within a protein, where a trifluoroethyl group (-CH2CF3) has been covalently attached to the epsilon-amino group of the lysine side chain. This type of adduction can occur through exposure to certain drugs or environmental agents.
The degradation of these adducts is a critical area of study for several reasons:
-
Toxicology and Drug Safety: Understanding how the body metabolizes and eliminates these adducts is crucial for assessing the long-term safety of pharmaceuticals and other chemical compounds. The formation of persistent adducts can potentially lead to toxicity.[1]
-
Biomarker Development: The adducts or their degradation products can serve as biomarkers of exposure to specific compounds.[2][3] Monitoring their levels can provide insights into the extent of exposure and the biological response.
-
Mechanistic Insights: Studying the degradation pathways reveals the enzymatic machinery involved in processing modified proteins, offering a deeper understanding of cellular detoxification and protein quality control mechanisms.
Q2: What are the primary pathways for the degradation of protein adducts like trifluoroethyl-lysine?
A: The degradation of protein adducts is a multi-step process that primarily involves the cell's protein quality control and degradation machinery. The key pathway is the ubiquitin-proteasome system (UPS) .[4][5]
Here's a simplified overview:
-
Recognition: The adducted protein may be recognized as damaged or misfolded by cellular chaperones and E3 ubiquitin ligases.
-
Ubiquitination: The E3 ligase attaches a chain of ubiquitin molecules to the adducted protein, marking it for degradation.
-
Proteasomal Degradation: The ubiquitinated protein is then targeted to the 26S proteasome, a large protein complex that unfolds and degrades the protein into small peptides.[4]
-
Amino Acid Recycling: The resulting peptides are further broken down into individual amino acids, which can be reused by the cell.
It is important to note that the specific enzymes and recognition factors involved can vary depending on the nature of the adduct and the protein it modifies.
Q3: What analytical techniques are most suitable for monitoring the degradation of trifluoroethyl-lysine adducts?
A: The gold standard for detecting and quantifying protein adducts and their degradation products is liquid chromatography-tandem mass spectrometry (LC-MS/MS) .[6][7][8]
Why LC-MS/MS is preferred:
-
High Sensitivity and Specificity: It allows for the detection of very low levels of adducts and can distinguish them from other modifications.[7][8]
-
Structural Information: MS/MS provides fragmentation data that can confirm the identity of the adduct and its location on the protein.
-
Quantitative Analysis: When used with stable isotope-labeled internal standards, LC-MS/MS provides accurate and precise quantification of the adducts over time.[9]
Other techniques that can be employed include:
-
Immunoassays (ELISA): If specific antibodies against the trifluoroethyl-lysine adduct are available, ELISA can be a high-throughput method for screening a large number of samples.
-
32P-Postlabeling: This is a highly sensitive method for detecting DNA adducts and can be adapted for protein adducts, though it is less common for this application.[2][3]
II. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Signal of the Trifluoroethyl-Lysine Adduct in my LC-MS/MS Analysis
This is a common issue that can arise from several factors throughout the experimental workflow.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Protein Digestion | The adduct may be located in a region of the protein that is resistant to enzymatic digestion (e.g., by trypsin). This can prevent the adducted peptide from being released for analysis. | 1. Optimize Digestion Conditions: Increase the digestion time (e.g., overnight at 37°C) or the enzyme-to-protein ratio.[10] 2. Use a Different Protease: Consider using a protease with a different cleavage specificity, such as chymotrypsin or Glu-C, in addition to or instead of trypsin. 3. Denaturation: Ensure complete denaturation of the protein before digestion using agents like urea or guanidinium chloride, followed by reduction and alkylation of disulfide bonds. |
| Poor Ionization of the Adducted Peptide | The trifluoroethyl group can alter the chemical properties of the peptide, potentially suppressing its ionization in the mass spectrometer. | 1. Adjust Mobile Phase Composition: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) and organic solvent concentrations to enhance ionization. 2. Test Different Ionization Modes: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) might be more suitable for certain analytes. |
| Adduct Instability | The trifluoroethyl-lysine adduct might be unstable under the sample preparation or analysis conditions, leading to its degradation before detection. | 1. Minimize Sample Processing Time: Process samples as quickly as possible and keep them on ice or at 4°C. 2. pH Control: Maintain a stable pH throughout the sample preparation process, as extreme pH values can lead to adduct degradation. 3. Avoid Harsh Reagents: Be mindful of any chemicals used during sample preparation that could potentially react with the adduct. |
| Matrix Effects | Components in the sample matrix (e.g., salts, detergents) can interfere with the ionization of the target analyte, leading to signal suppression.[11] | 1. Improve Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup methods to remove interfering substances. 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but may also reduce the analyte signal. 3. Use a Stable Isotope-Labeled Internal Standard: This will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[9] |
Problem 2: High Variability in Adduct Levels Between Replicate Experiments
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inconsistent Sample Handling | Variations in incubation times, temperatures, or reagent concentrations can lead to differences in adduct formation or degradation. | 1. Standardize Protocols: Ensure that all experimental parameters are kept consistent across all replicates. 2. Use Master Mixes: Prepare master mixes of reagents to minimize pipetting errors. |
| Cell Culture Variability | Differences in cell density, passage number, or growth conditions can affect the metabolic activity of the cells and their ability to process the adduct. | 1. Maintain Consistent Cell Culture Practices: Use cells of a similar passage number and ensure consistent seeding densities and growth conditions. 2. Monitor Cell Health: Regularly check cell viability and morphology to ensure the cells are healthy and responding consistently. |
| Instrument Performance Fluctuations | Variations in the performance of the LC-MS/MS system can lead to inconsistent measurements. | 1. Regular Instrument Calibration and Maintenance: Ensure the mass spectrometer is properly calibrated and maintained according to the manufacturer's recommendations. 2. Monitor System Suitability: Inject a standard sample at the beginning and end of each run to monitor for any drift in instrument performance. |
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experiment in studying trifluoroethyl-lysine adduct degradation.
Protocol: In Vitro Degradation Assay Using Liver Microsomes
This assay is designed to assess the metabolic stability of the trifluoroethyl-lysine adduct in a controlled in vitro system that mimics liver metabolism.[1]
Materials:
-
Trifluoroethyl-lysine adducted protein (substrate)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Stable isotope-labeled internal standard (e.g., 13C, 15N-labeled adducted peptide)
Procedure:
-
Prepare the Incubation Mixture:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the trifluoroethyl-lysine adducted protein.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow it to reach thermal equilibrium.
-
-
Initiate the Reaction:
-
Add the NADPH regenerating system to the incubation mixture to start the metabolic reaction. The final volume should be consistent across all samples.
-
Incubate the reaction at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
-
Quench the Reaction:
-
Immediately add the aliquot to a tube containing cold acetonitrile with the internal standard. This will stop the enzymatic reaction and precipitate the proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 5% ACN in water with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent adducted peptide and any expected degradation products.
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard at each time point.
-
Plot the natural logarithm of the remaining percentage of the adduct versus time.
-
The slope of the line will give you the degradation rate constant (k), and the half-life (t1/2) can be calculated as 0.693/k.
IV. Visualizations
Degradation Workflow
The following diagram illustrates the general workflow for studying the degradation of trifluoroethyl-lysine adducts.
Caption: Experimental workflow for analyzing trifluoroethyl-lysine adducts.
Troubleshooting Logic
This diagram provides a decision tree for troubleshooting low adduct signals in LC-MS/MS analysis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of aflatoxin B1-lysine adduct in serum using isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Aflatoxin B1-Lysine Analysis for Public Health Exposure Studies [mdpi.com]
- 11. lctsbible.com [lctsbible.com]
interference of 1,1,1-Trifluoro-2-isothiocyanatoethane in biochemical assays
Topic: Troubleshooting Interference in Biochemical Assays
Compound CAS: 59488-39-0 | Class: Fluorinated Electrophile / Isothiocyanate (ITC)[1][2]
Senior Scientist’s Note: The Reactivity Paradox
Welcome to the technical support hub. If you are working with 1,1,1-Trifluoro-2-isothiocyanatoethane (TFE-ITC) , you are likely encountering assay variability, "vanishing" potency, or time-dependent inhibition.
The Core Issue: TFE-ITC is not a passive ligand; it is a reactive electrophile . The electron-withdrawing trifluoromethyl (
This compound functions as a covalent modifier .[2] In biochemical assays, it does not just bind; it reacts.[2] Most interference issues stem from unintended covalent bond formation with:
-
Assay Buffers (Primary amines like Tris/Glycine).[2]
-
Protein Nucleophiles (Cysteine thiols or Lysine amines outside the binding pocket).[2]
-
Water (Hydrolysis in aqueous stock solutions).[2]
Module 1: Signal Loss & Buffer Incompatibility
Q: Why does my compound show zero activity in Tris buffer but high activity in Phosphate buffer?
A: You are likely observing the "Scavenger Effect." Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine.[2] TFE-ITC reacts rapidly with this amine to form a stable thiourea adduct, effectively neutralizing the compound before it ever reaches your target protein.[2]
The Mechanism:
The amine nitrogen of Tris attacks the central carbon of the isothiocyanate group.[2] The
Recommended Action: Switch to non-nucleophilic buffers immediately.
| Buffer System | Compatibility Status | Reason |
| Tris / Glycine | 🔴 INCOMPATIBLE | Contains primary amines (scavengers). |
| PBS / Phosphate | 🟢 COMPATIBLE | Inorganic; no nucleophilic carbon/nitrogen centers. |
| HEPES / MOPS | 🟡 CAUTION | Generally safe, but ensure high purity (free of amine contaminants).[2] |
| DTT / β-ME | 🔴 INCOMPATIBLE | Strong nucleophilic thiols will react to form dithiocarbamates. |
Visualizing the Interference Pathway
Figure 1: The "Scavenger Effect" where amine-based buffers deplete the compound before it engages the target.[2]
Module 2: False Positives & Time-Dependent Inhibition
Q: My IC50 shifts 10-fold when I increase the incubation time from 10 to 60 minutes. Is this real?
A: This is a hallmark of Covalent Irreversible Inhibition. Unlike reversible inhibitors, TFE-ITC forms a permanent covalent bond with nucleophilic residues (Cysteine or Lysine) on your protein.[2] The longer you incubate, the more enzyme is permanently inactivated, shifting the apparent IC50 to lower (more potent) values.[2]
Diagnostic Protocol: The IC50 Shift Assay To confirm if TFE-ITC is acting as a covalent inhibitor (specific or non-specific):
-
Prepare two plates:
-
Plate A: Add Enzyme + TFE-ITC. Incubate 10 mins . Add Substrate. Measure.
-
Plate B: Add Enzyme + TFE-ITC. Incubate 60 mins . Add Substrate. Measure.
-
-
Calculate Ratio:
. -
Interpretation:
Q: How do I distinguish specific covalent inhibition from "PAINS" (Pan-Assay Interference)?
A: Perform a "Jump Dilution" Experiment. Non-specific protein alkylators (PAINS) often show irreversibility but lack structural specificity.[2] Specific covalent inhibitors require a binding event before reaction.[2]
Protocol: Jump Dilution Recovery
-
Incubate: Enzyme + TFE-ITC at
for 30 minutes (100% inhibition). -
Dilute: Rapidly dilute the mixture 100-fold into buffer containing substrate.
-
Monitor: Watch for enzymatic activity recovery over time.
| Observation | Interpretation |
| Rapid Activity Recovery | Reversible Inhibitor (TFE-ITC is likely dissociating). |
| No/Slow Recovery | Irreversible Covalent Modification (The bond is permanent).[2] |
Module 3: Stability & Handling
Q: My stock solution turned cloudy/yellow after a week. Can I use it?
A: No. Discard immediately.
Isothiocyanates are susceptible to hydrolysis, especially in the presence of trace moisture.[2] TFE-ITC hydrolyzes to form the corresponding amine (
Storage Best Practices:
-
Solvent: Anhydrous DMSO (Dry).[2] Avoid Ethanol/Methanol (nucleophilic attack possible).[2]
-
Temperature: -20°C or -80°C.
-
Freeze-Thaw: Single-use aliquots only. Repeated opening introduces atmospheric moisture which accelerates hydrolysis.[2]
Summary: The Troubleshooting Flowchart
Use this logic gate to troubleshoot your TFE-ITC assay data.
Figure 2: Logic flow for diagnosing TFE-ITC interference.
References
-
Baell, J. B., & Walters, M. A. (2014).[2] Chemistry: Chemical con artists foil drug discovery.[2] Nature, 513(7519), 481–483.[2] (Discusses PAINS and reactive compounds in screening).
-
Copeland, R. A. (2013).[2] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.[2] (Definitive guide on time-dependent and covalent inhibition kinetics). [2]
-
National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Interference with Fluorescence and Absorbance.[2] (General guide on compound interference).
-
Podhradsky, D., et al. (1979).[2] Reactivity of isothiocyanates with amino groups. Collection of Czechoslovak Chemical Communications. (Foundational chemistry on ITC-amine reaction rates).
Sources
Validation & Comparative
A Tale of Two Tags: A Comparative Guide to Protein Labeling with FITC and 1,1,1-Trifluoro-2-isothiocyanatoethane
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of protein analysis, the strategic attachment of chemical reporters—a process known as protein labeling—is a cornerstone technique. The choice of label dictates the questions one can ask and the analytical methods that can be employed. This guide provides a comprehensive comparison of two distinct isothiocyanate-based labeling reagents: the workhorse fluorophore, Fluorescein-5-isothiocyanate (FITC), and the more specialized, non-fluorescent tag, 1,1,1-Trifluoro-2-isothiocyanatoethane (TRITE).
This is not a simple comparison of like-for-like. Instead, it is an exploration of two divergent philosophies in protein labeling. FITC serves as our exemplar for fluorescent tagging, a technique designed to make proteins visible, to track their location, and to quantify their presence. TRITE, on the other hand, represents a more subtle approach: the introduction of a biophysical probe, the trifluoroethyl group, for interrogating protein structure, dynamics, and interactions using techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
The Chemistry of Conjugation: The Isothiocyanate Gateway
Both FITC and TRITE share a common reactive moiety: the isothiocyanate group (-N=C=S). This functional group readily reacts with primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues, to form a stable thiourea linkage.[1][2] This reaction is typically carried out under slightly alkaline conditions (pH 8-9) to ensure that the amine groups are deprotonated and thus nucleophilic.[3]
While the initial conjugation chemistry is similar, the functional consequences of attaching a bulky, fluorescent fluorescein group versus a small, bio-inert trifluoroethyl group are profoundly different.
Part 1: FITC - The Luminary of Labeling
FITC is a derivative of the fluorescent molecule fluorescein and has been a staple in biological research for decades.[1] Its enduring popularity stems from its high quantum yield, straightforward conjugation chemistry, and the wide availability of detection instrumentation.
Key Characteristics of FITC Labeling
| Property | Description |
| Detection Method | Fluorescence (Excitation max ~495 nm, Emission max ~519 nm) |
| Primary Application | Visualization (microscopy), Quantification (flow cytometry, plate-based assays) |
| Advantages | High sensitivity, well-established protocols, relatively low cost |
| Limitations | Photobleaching, pH-sensitive fluorescence, potential for protein aggregation at high labeling ratios |
The Causality Behind Experimental Choices with FITC
When using FITC, the goal is to achieve a degree of labeling that provides a strong fluorescent signal without compromising the protein's function. Over-labeling can lead to fluorescence quenching and can increase the hydrophobicity of the protein, potentially causing aggregation.[2][4] Therefore, the molar ratio of FITC to protein in the labeling reaction is a critical parameter that must be optimized.
A typical FITC labeling workflow is designed to control this ratio and then efficiently remove any unreacted dye, which can contribute to high background fluorescence.
Part 2: TRITE - The Silent Reporter for Structural Insights
1,1,1-Trifluoro-2-isothiocyanatoethane (TRITE) introduces a small, non-perturbative trifluoroethyl tag. This tag is not fluorescent but is rich in fluorine-19 (¹⁹F), a nucleus with properties that make it an excellent probe for NMR spectroscopy.
The Power of ¹⁹F NMR in Protein Science
The ¹⁹F nucleus has a spin of 1/2, a natural abundance of 100%, and a high gyromagnetic ratio, resulting in high NMR sensitivity.[5] Crucially, fluorine is virtually absent from biological systems, meaning that a ¹⁹F-labeled protein produces a very clean NMR spectrum with no background signals.[5][6] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, making it a powerful tool for detecting subtle conformational changes in proteins.[6][7]
Key Characteristics of Trifluoroethyl Labeling
| Property | Description |
| Detection Method | ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Studying protein conformation, dynamics, folding, and ligand binding |
| Advantages | No biological background signal, high sensitivity to environmental changes, minimal structural perturbation |
| Limitations | Requires specialized NMR equipment, provides structural information at specific sites rather than a global view, does not provide localization information in the same way as fluorescence |
The trifluoromethyl group is particularly advantageous as a ¹⁹F NMR probe due to its faster relaxation rates, which can lead to sharper signals and higher sensitivity compared to other fluorinated probes.[6]
Head-to-Head Comparison: FITC vs. TRITE Labeling
| Feature | FITC Labeling | TRITE (Trifluoroethyl) Labeling |
| Nature of the Tag | Large, aromatic fluorophore | Small, aliphatic group |
| Information Gained | Location, quantity, co-localization | Conformation, dynamics, binding events |
| Instrumentation | Fluorometer, fluorescence microscope, flow cytometer | NMR spectrometer with a fluorine probe |
| Perturbation to Protein | Potentially significant due to size and hydrophobicity | Generally minimal |
| Throughput | High (e.g., plate-based assays) | Lower (NMR is a slower technique) |
Experimental Protocols
A Self-Validating System for Protein Labeling
A robust labeling protocol should include steps for quantifying the degree of labeling and for assessing the impact of the label on protein integrity and function.
Protocol 1: FITC Labeling of a Generic Antibody
This protocol is designed to achieve a moderate degree of labeling suitable for most applications.
Materials:
-
Antibody solution (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0)
-
FITC solution (1 mg/mL in anhydrous DMSO, freshly prepared)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
To 1 mL of the antibody solution, add 50 µL of the FITC solution dropwise while gently stirring. This corresponds to a molar excess of FITC.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
Stop the reaction by adding a quenching agent like hydroxylamine or by proceeding directly to purification.
-
Separate the labeled antibody from unreacted FITC using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the first colored fraction, which contains the FITC-labeled antibody.
-
Measure the absorbance of the labeled antibody at 280 nm and 495 nm.
-
Calculate the protein concentration and the degree of labeling using the following equations:
-
Protein Concentration (mg/mL) = [A₂₈₀ - (A₄₉₅ x 0.35)] / 1.4
-
Molar F/P Ratio = (A₄₉₅ x 3.1) / (Protein Concentration (mg/mL) x 1.9 x 10⁵)
-
Validation:
-
SDS-PAGE: Run a sample of the labeled antibody on an SDS-PAGE gel. The protein bands should appear yellow under visible light and fluoresce under UV illumination.
-
Functional Assay: Perform an ELISA or other functional assay to confirm that the labeled antibody retains its binding activity.
Protocol 2: Trifluoroethyl Labeling of a Protein for ¹⁹F NMR
This protocol is a general guideline. The optimal conditions will depend on the specific protein.
Materials:
-
Protein solution (1-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0)
-
1,1,1-Trifluoro-2-isothiocyanatoethane (TRITE) solution (10 mg/mL in anhydrous DMSO)
-
Dialysis tubing (appropriate molecular weight cutoff)
-
NMR buffer (e.g., PBS in D₂O)
Procedure:
-
Add a 10-fold molar excess of the TRITE solution to the protein solution.
-
Incubate for 4 hours at room temperature.
-
Remove unreacted TRITE by extensive dialysis against the desired NMR buffer.
-
Concentrate the labeled protein to the desired concentration for NMR analysis.
Validation:
-
Mass Spectrometry: Use mass spectrometry to confirm the covalent modification of the protein and to determine the number of attached trifluoroethyl groups.
-
¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum. A sharp signal (or multiple signals if the protein is labeled at multiple sites) should be observed. The chemical shift of this signal will be sensitive to the protein's folded state.
Visualizing the Workflows
FITC Labeling Workflow
Caption: Workflow for FITC labeling of proteins.
TRITE Labeling for ¹⁹F NMR Workflow
Caption: Workflow for trifluoroethyl labeling for NMR.
Conclusion: Choosing the Right Tool for the Job
The choice between FITC and a trifluoroethylating agent like TRITE is fundamentally a choice of the scientific question being asked.
-
Choose FITC when you need to know where your protein is and how much of it is present. It is the ideal tool for applications that require visualization and quantification.
-
Choose a trifluoroethyl tag when you need to understand what your protein is doing at a molecular level. It is a powerful tool for probing the subtle but critical conformational changes that govern protein function.
By understanding the distinct advantages and applications of these two labeling strategies, researchers can make more informed decisions, designing experiments that are better suited to unraveling the complexities of the proteome.
References
-
Chaganti, L. K., Venkatakrishnan, N., & Bose, K. (2018). An efficient method for FITC-labelling of proteins using tandem affinity purification. bioRxiv. Retrieved from [Link]
-
Daniel, J. F., Dutzler, R., & Li, X. (2023). Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM. Journal of the American Chemical Society. Retrieved from [Link]
-
Gerig, J. T. (2004). Use of 19F NMR to probe protein structure and conformational changes. Methods in Enzymology. Retrieved from [Link]
-
Pittelkow, M. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters. Retrieved from [Link]
-
TdB Labs. (n.d.). FITC Labeling and Conjugation. TdB Labs. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Fluorine labeling of proteins for NMR studies. UCI Department of Chemistry. Retrieved from [Link]
-
Wang, L., et al. (2014). Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages. Molecular Pharmaceutics. Retrieved from [Link]
-
Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. FITC labeling of human insulin and transport of FITC-insulin conjugates through MDCK cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. Transthiocarbamoylation of proteins by thiolated isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 6. Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Novel Protein Labeling Sites by Tandem Mass Spectrometry: A Comparative Analysis of Fragmentation Techniques for 1,1,1-Trifluoro-2-isothiocyanatoethane (TFITE)
For researchers, scientists, and drug development professionals, the precise identification of modification sites on a protein is paramount. Chemical labeling coupled with mass spectrometry is a cornerstone of modern proteomics, enabling the study of protein structure, function, and interactions. This guide provides an in-depth technical comparison for the validation of protein labeling sites using a novel reagent, 1,1,1-Trifluoro-2-isothiocyanatoethane (TFITE), with a focus on the critical role of tandem mass spectrometry (MS/MS) fragmentation techniques.
Introduction: The Rationale for a Novel Fluorinated Labeling Reagent
While a plethora of amine-reactive labeling reagents exist, the development of novel probes with unique properties can offer significant advantages in specific applications. Here, we introduce a hypothetical reagent, 1,1,1-Trifluoro-2-isothiocyanatoethane (TFITE), for the covalent modification of primary amines on proteins. The trifluoroethyl group offers a distinct isotopic signature and a stable mass modification that can be readily detected by mass spectrometry.
The isothiocyanate functional group is well-established for its reactivity towards primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues.[1][2][3] This reaction proceeds efficiently under basic pH conditions to form a stable thiourea linkage.
The Experimental Workflow: From Protein to Labeled Peptides
The validation of any new labeling reagent requires a robust and reproducible experimental workflow. The following sections detail the critical steps, from protein digestion to the analysis of labeled peptides by mass spectrometry.
Diagram: Overall Workflow for TFITE Labeling and MS/MS Validation
Caption: Fragmentation of a TFITE-labeled peptide via CID and HCD.
Comparative Analysis of CID and HCD for TFITE Labeling Site Validation
The choice between CID and HCD can significantly influence the confidence of labeling site validation. The following table summarizes the key differences and considerations:
| Feature | Collision-Induced Dissociation (CID) | Higher-energy C-trap Dissociation (HCD) | Rationale for TFITE Validation |
| Fragmentation Energy | Lower, resonant excitation | Higher, beam-type collision | HCD's higher energy can lead to more complete fragmentation of the peptide backbone, providing a more comprehensive set of b- and y-ions for sequence confirmation. |
| Fragment Ion Types | Primarily b- and y-ions. [4] | Primarily b- and y-ions, often with a higher abundance of y-ions. [5] | Both methods generate the necessary sequence ions. The richer y-ion series from HCD can be advantageous for peptides with N-terminal modifications. |
| Low m/z Cutoff | Subject to a low m/z cutoff (typically ~1/3 of the precursor m/z), which can lead to the loss of low-mass fragment ions. | No low m/z cutoff, allowing for the detection of low-mass immonium ions and potentially reporter ions from the label. [5] | This is a critical advantage for HCD. The ability to detect low m/z fragments is crucial for observing any characteristic reporter ions that might be generated from the TFITE label itself. |
| Neutral Losses | Less prone to extensive neutral losses from the modification. | More likely to induce neutral losses from labile modifications due to the higher energy. | The stability of the thiourea linkage and the trifluoroethyl group under HCD would need to be empirically determined. Significant neutral loss could complicate spectral interpretation but might also provide a diagnostic signature for the modification. |
| Instrumentation | Available on ion trap and some hybrid mass spectrometers. | Available on Orbitrap and other high-resolution mass spectrometers. | The choice of instrumentation will dictate the available fragmentation methods. High-resolution accurate mass (HRAM) data from Orbitrap instruments is highly beneficial for confident identification of modified peptides. |
| Recommendation for TFITE | Good for initial screening and for instruments where HCD is not available. | Recommended for confident site localization due to the lack of a low m/z cutoff and the potential for more complete fragmentation. | HCD provides a more robust dataset for the unambiguous identification of the labeled residue. |
Data Analysis: Pinpointing the Modification
The final step in the validation process is the analysis of the acquired MS/MS data to identify the TFITE-labeled peptides and pinpoint the exact modification sites.
Database Searching
The raw MS/MS data should be searched against a protein sequence database using a search engine like Mascot or SEQUEST. [5][6][7]It is crucial to configure the search parameters correctly to account for the TFITE modification.
Key Search Parameters for TFITE-Labeled Peptides:
-
Enzyme: Trypsin (or the enzyme used for digestion).
-
Missed Cleavages: Allow for at least one missed cleavage.
-
Fixed Modifications: Carbamidomethyl (C) if iodoacetamide was used for alkylation.
-
Variable Modifications:
-
Oxidation (M)
-
TFITE (K, N-term): This is a custom modification that needs to be defined in the search engine's modification settings. The mass of the TFITE moiety (C3H2F3NS) will be added to the mass of lysine and the peptide N-terminus.
-
-
Peptide Mass Tolerance: Set according to the mass accuracy of the instrument (e.g., 10 ppm for an Orbitrap).
-
Fragment Mass Tolerance: Set according to the mass accuracy of the fragment ions (e.g., 0.02 Da for HCD data from an Orbitrap).
The search results will provide a list of identified peptides, and for those containing a TFITE modification, the specific location will be indicated with a high degree of confidence if the MS/MS spectrum is of good quality.
Comparison with Alternative Amine-Reactive Labeling Reagents
While TFITE is presented here as a novel reagent, it is important to understand its hypothetical place among established labeling strategies.
| Reagent Class | Example(s) | Labeling Chemistry | Key Features & Applications |
| Isothiocyanates | TFITE (hypothetical) , PITC | Reacts with primary amines (N-terminus, Lys) to form a thiourea linkage. | Provides a stable mass modification for identification. The trifluoro group in TFITE offers a unique isotopic signature. Primarily for identification and relative quantification by label-free methods. |
| Isobaric Tags | TMT, iTRAQ | Amine-reactive NHS-ester chemistry. | Enables multiplexed relative quantification. Labeled peptides are isobaric in MS1, and reporter ions are generated in MS/MS for quantification. [8] |
| N-Hydroxysuccinimide (NHS) Esters | Biotin-NHS, NHS-fluorescein | Reacts with primary amines to form a stable amide bond. | Versatile for attaching a wide range of tags (biotin for affinity purification, fluorophores for imaging). [9] |
| Reductive Amination | Formaldehyde (Stable Isotope Dimethyl Labeling - SILAC) | Reacts with primary amines in the presence of a reducing agent to form a dimethylated amine. | A cost-effective method for stable isotope labeling for relative quantification. |
Conclusion: A Framework for Validation
This guide has provided a comprehensive framework for the validation of a novel protein labeling reagent, 1,1,1-Trifluoro-2-isothiocyanatoethane (TFITE), using tandem mass spectrometry. While TFITE is a hypothetical reagent, the principles and methodologies described are broadly applicable to the characterization of any new chemical probe in proteomics.
The key to confident labeling site validation lies in a meticulous experimental workflow and the judicious selection of MS/MS fragmentation techniques. For novel modifications, Higher-energy C-trap Dissociation (HCD) is the recommended fragmentation method due to its ability to provide high-quality, high-resolution fragment ion data without a low m/z cutoff. This ensures the best possible data for confident identification of the modification site, which is the ultimate goal of such a validation study. By following the detailed protocols and understanding the comparative strengths of different analytical approaches, researchers can confidently and accurately characterize the outcomes of their protein labeling experiments.
References
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Baylor University. (n.d.). In-Solution Tryptic Digestion Protocol. Retrieved February 2, 2026, from [Link]
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G-Biosciences. (n.d.). Trypsin Mass Spectrometry Grade. Retrieved February 2, 2026, from [Link]
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Maeda, H., Ishida, N., Kawauchi, H., & Tsujimura, K. (1969). Reaction of fluorescein-isothiocyanate with proteins and amino acids. I. Covalent and non-covalent binding of fluorescein-isothiocyanate and fluorescein to proteins. Journal of Biochemistry, 65(5), 777–783. [Link]
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ResearchGate. (n.d.). C18 desalting protocol How to Use. Retrieved February 2, 2026, from [Link]
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Matrix Science. (n.d.). Mascot help: Mascot search parameters. Retrieved February 2, 2026, from [Link]
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Diament, B. J., & Noble, W. S. (2011). Faster SEQUEST Searching for Peptide Identification from Tandem Mass Spectra. Journal of Proteome Research, 10(9), 3871–3879. [Link]
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Brosch, M., Lubeck, M., & Sticker, A. (2011). Accurate and Sensitive Peptide Identification with Mascot Percolator. Journal of Proteome Research, 10(12), 5508–5515. [Link]
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protocols.io. (2023). In-Solution Trypsin digestion of Proteins for MS analysis. Retrieved February 2, 2026, from [Link]
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LibreTexts. (2023). Section 3D. MASCOT Database Search. Retrieved February 2, 2026, from [Link]
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Creative Biostructure. (n.d.). Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. Retrieved February 2, 2026, from [Link]
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Li, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
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ChemRxiv. (2023). Mapping peptide-protein interactions by amine-reactive cleavable photoaffinity. Retrieved February 2, 2026, from [Link]
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A Senior Application Scientist’s Guide to Assessing the Impact of Trifluoroethylation on Protein Structure
For researchers, scientists, and professionals in drug development, understanding and manipulating protein structure is paramount. The introduction of fluorine into protein scaffolds has emerged as a powerful strategy to modulate protein stability, folding, and function, as well as to introduce unique biophysical probes for analysis. This guide provides an in-depth comparison of methodologies for assessing the structural impact of trifluoroethylation, a key technique in this arena. We will explore both the influence of 2,2,2-trifluoroethanol (TFE) as a cosolvent and the effects of covalent trifluoroethylation, offering field-proven insights and detailed experimental protocols to empower your research.
Part 1: The Dual Nature of Trifluoroethylation in Protein Science
Trifluoroethylation can be approached from two distinct angles: its use as a cosolvent (TFE) to induce or stabilize secondary structures, and as a covalent modification to introduce trifluoromethyl (CF3) groups onto specific amino acid residues.
2,2,2-Trifluoroethanol (TFE) as a Structural Modulator
For decades, TFE has been utilized as a cosolvent to study protein folding and stability.[1] Its primary effect is the promotion and stabilization of secondary structures, particularly α-helices, even in peptides or protein regions that are natively unstructured.[2]
Mechanism of Action: The stabilizing effect of TFE is not due to direct covalent bonding but rather to its influence on the protein's solvation environment. Molecular dynamics simulations suggest that TFE molecules preferentially aggregate around the peptide backbone.[1][3] This "coating" displaces water molecules, which are competitors for hydrogen bond formation. By removing these competitors and creating a low dielectric environment, TFE strengthens the intra-peptide hydrogen bonds that are the cornerstone of secondary structures like α-helices and β-sheets.[1][4] This mechanism promotes structural stability rather than denaturation, although it's crucial to note that the effect is concentration-dependent; at very high concentrations, TFE can act as a denaturant for some proteins.[5]
Caption: Mechanism of TFE-induced protein structure stabilization.
Covalent Trifluoroethylation: Installing a Functional Probe
A more direct approach involves the covalent attachment of trifluoromethyl (CF3) groups to the protein. This method offers a precise way to alter the physicochemical properties at a specific site and installs a highly sensitive reporter group for ¹⁹F NMR spectroscopy.[6][7]
Methodology: Radical-based reactions have proven to be highly effective for this purpose under mild, aqueous conditions compatible with protein stability.[8] Reagents such as sodium trifluoromethylsulfinate (NaTFMS, Langlois' reagent) or Togni reagents generate trifluoromethyl radicals (•CF3) that can selectively modify certain amino acid side chains.[6][8][9]
-
Langlois' Reagent (NaTFMS): This water-soluble reagent, when activated by an oxidant, generates •CF3 radicals.[10] It shows a strong preference for modifying tryptophan residues, and to a lesser extent, other aromatic and sulfur-containing amino acids like tyrosine, phenylalanine, histidine, and cysteine.[8][11]
-
Togni Reagents: These hypervalent iodine compounds also serve as sources for fluoroalkyl radicals. Their reaction can be initiated by a reducing agent like ascorbic acid, providing a rapid and selective method for labeling solvent-exposed aromatic residues.[9]
Caption: General workflow for covalent trifluoroethylation of proteins.
Part 2: A Comparative Guide to Assessing Structural Impact
Once a protein has been exposed to TFE or covalently modified, a multi-faceted analytical approach is required to fully characterize the resulting structural changes. No single technique tells the whole story; instead, they provide complementary information, from global secondary structure to atomic-level detail.
Comparative Overview of Analytical Techniques
| Technique | Information Provided | Resolution | Sample Requirements | Key Advantage | Key Limitation |
| Circular Dichroism (CD) | Global secondary structure content (α-helix, β-sheet, random coil) and folding stability.[12][13] | Low (Global average) | ~20 µg protein, pure, in non-absorbing buffer. | Rapid, low sample consumption, excellent for detecting overall conformational changes.[14] | Provides no residue-specific information. |
| Mass Spectrometry (MS) | Confirmation of modification, mass shift, identification of modified residues, solvent accessibility.[15][16] | Residue-level | 1-10 pmol protein, compatible with complex mixtures for peptide mapping. | High sensitivity, precise localization of modifications.[17] | Provides no direct 3D structural information. |
| NMR Spectroscopy | 3D structure in solution, protein dynamics, direct probing of modification sites (¹⁹F NMR).[18] | Atomic-level | 0.1–3 mM protein concentration, requires isotopic labeling (¹⁵N, ¹³C) for full assignment. | Provides detailed structural and dynamic information in a near-native solution state.[19] | Limited by protein size, can be time-consuming. |
| X-ray Crystallography | High-resolution 3D structure in a crystalline state.[20][21] | Atomic-level | High-quality, diffracting crystals. | The "gold standard" for high-resolution structural determination.[22] | Crystal packing can introduce artifacts; not all proteins crystallize.[23] |
Circular Dichroism (CD) Spectroscopy: The First Look at Secondary Structure
CD spectroscopy is the workhorse for rapidly assessing changes in a protein's secondary structure.[12] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.[13]
-
α-helices show characteristic negative bands around 222 nm and 208 nm.[24]
-
β-sheets display a negative band around 218 nm.[24]
-
Random coils are identified by a strong negative band near 195 nm.[24]
By comparing the CD spectrum of the modified protein to the unmodified control, one can quickly determine if the trifluoroethylation has induced or disrupted these structural elements.
-
Sample Preparation: Prepare the protein sample (modified and unmodified control) at a concentration of 0.1-0.2 mg/mL in a buffer that has low absorbance in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4). Ensure the buffer components are not chiral.[13]
-
Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm). Set the spectropolarimeter to scan from ~260 nm down to 190 nm. Key parameters include a bandwidth of 1.0 nm, a data pitch of 0.5 nm, and a scan speed of 50 nm/min.
-
Data Acquisition: Record a baseline spectrum of the buffer alone and subtract it from the sample spectra. Acquire 3-5 scans for each sample and average them to improve the signal-to-noise ratio.
-
Data Analysis: Convert the raw data (ellipticity in millidegrees) to Molar Residue Ellipticity ([θ]). Use deconvolution algorithms (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure type.[12]
Mass Spectrometry (MS): Pinpointing the Modification
Mass spectrometry is indispensable for confirming the success of a covalent modification reaction and identifying precisely which residues have been altered.[15]
-
Intact Mass Analysis: The simplest experiment involves measuring the total mass of the protein. The addition of each -CF3 group will result in a mass increase of 68.007 Da, allowing for determination of the number of modifications per protein molecule.[25]
-
Peptide Mapping (Bottom-Up Proteomics): To locate the modification sites, the protein is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26] Peptides containing the mass shift are selected for fragmentation, and the resulting fragment ions reveal the exact modified amino acid.[8][11]
-
Protein Digestion: Denature the trifluoroethylated protein (~10-20 µg) in a buffer containing urea. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest overnight with a protease (e.g., trypsin) at 37°C.
-
LC Separation: Load the digested peptide mixture onto a reverse-phase C18 column. Elute the peptides using a gradient of increasing acetonitrile concentration.
-
MS Analysis: The eluting peptides are ionized (typically by electrospray ionization) and analyzed. The mass spectrometer operates in a data-dependent acquisition mode: it performs a full scan to measure the masses of the eluting peptides, then selects the most intense ions for fragmentation (MS/MS).
-
Data Analysis: Use database search software (e.g., MaxQuant, Proteome Discoverer) to match the MS/MS spectra to the protein's sequence. The search parameters must include the trifluoroethylation (+68.007 Da) as a variable modification on potential target residues (Trp, Tyr, Cys, etc.).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View
NMR spectroscopy provides unparalleled insight into protein structure and dynamics in solution, an environment that closely mimics physiological conditions.[19][27]
-
¹H-¹⁵N HSQC: This 2D NMR experiment is an excellent "fingerprint" of a folded protein.[18] It generates one peak for each backbone N-H group. Changes in the chemical environment of these groups due to trifluoroethylation will cause their corresponding peaks to shift or disappear, revealing the location of structural perturbations.
-
¹⁹F NMR: The true power of covalent trifluoroethylation lies in the use of ¹⁹F NMR. Fluorine has a wide chemical shift range, making the CF3 group an extremely sensitive probe of its local environment.[7] A separate resonance can often be observed for each modification site, allowing for the study of site-specific conformational changes, ligand binding, and protein dynamics.[6][28]
-
Sample Preparation: Prepare the covalently modified protein at a high concentration (ideally >100 µM) in a suitable NMR buffer containing 5-10% D₂O for the lock signal.
-
Instrument Setup: Use a high-field NMR spectrometer equipped with a cryoprobe for maximum sensitivity. Tune the probe to the ¹⁹F frequency.
-
Data Acquisition: Acquire a simple one-dimensional ¹⁹F spectrum. A proton-decoupled experiment is typically used to simplify the spectrum and improve sensitivity. The number of scans will depend on the protein concentration and the number of CF3 labels.
-
Data Analysis: The chemical shift of each ¹⁹F resonance is highly sensitive to the local protein environment.[28] Changes in the spectrum upon addition of a binding partner or a change in conditions (pH, temperature) can be monitored to provide site-specific information.
X-ray Crystallography: The Atomic-Level Blueprint
For the highest resolution picture, X-ray crystallography remains the definitive technique.[20][22] By determining the three-dimensional coordinates of nearly every atom in the protein, it can reveal subtle changes in bond angles, side-chain conformations, and overall protein fold induced by trifluoroethylation.
-
Crystallization: This is often the most challenging step.[23] Screen a wide range of conditions (precipitants, pH, temperature, additives) to find one that produces well-ordered, single crystals of the trifluoroethylated protein. The hanging drop or sitting drop vapor diffusion methods are most common.[29]
-
Data Collection: Mount a suitable crystal and cryo-cool it in liquid nitrogen. Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source). The crystal will diffract the X-rays into a specific pattern of spots.[21]
-
Structure Solution & Refinement: Measure the intensities of the diffracted spots. The "phase problem" is solved using methods like molecular replacement (if a similar structure is known) or experimental phasing.[23] This yields an initial electron density map, into which the protein model is built and computationally refined to best fit the experimental data.
-
Structural Analysis: Compare the refined structure of the trifluoroethylated protein with the unmodified structure to identify specific changes in the protein's architecture.
Caption: Integrated workflow for structural analysis of trifluoroethylated proteins.
Conclusion and Future Outlook
Assessing the impact of trifluoroethylation on protein structure requires a strategic and multi-pronged approach. While rapid techniques like CD spectroscopy provide an essential overview of secondary structure, they must be complemented by higher-resolution methods. Mass spectrometry is critical for validating and locating covalent modifications, while NMR and X-ray crystallography deliver the atomic-level detail necessary to understand the precise structural consequences.
The strategic introduction of trifluoroethyl groups is more than just a modification; it is a gateway to enhancing protein stability, engineering novel functions, and unlocking new avenues for biophysical characterization. As reagents become more selective and analytical instruments more sensitive, the ability to harness the unique properties of fluorine will continue to be a major driver of innovation in protein science and drug development.
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Roccatano, D., Colombo, G., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. [Link]
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Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. [Link]
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Guzman-Luna, V., & Caballero-Mancilla, E. (2025, August 10). Trifluoroethanol direct interactions with protein backbones destabilize α-helices. bioRxiv. [Link]
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The Royal Society of Chemistry. (2021, April 29). Circular Dichroism Spectroscopy for Protein Structural Analysis [Video]. YouTube. [Link]
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Buck, M. (2007). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Journal of the American Society for Mass Spectrometry, 18(2), 329-336. [Link]
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Shyu, W. C., Lin, T. H., & Wu, W. G. (1996). 2,2,2-Trifluoroethanol induces helical conformation in an all beta-sheet protein. Biochemical and Biophysical Research Communications, 222(1), 33-37. [Link]
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Gast, K., Zirwer, D., Müller-Frohne, M., & Damaschun, G. (1999). Trifluoroethanol-induced conformational transitions of proteins: insights gained from the differences between alpha-lactalbumin and ribonuclease A. Protein Science, 8(3), 625-634. [Link]
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Roccatano, D., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. [Link]
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Imiolek, M. (2018, January 23). A Radical Way to Label Proteins. Chembites. [Link]
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JoVE. (n.d.). Protein Structure Validation and Analysis with X-Ray Crystallography. Journal of Visualized Experiments. [Link]
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Imiolek, M., Karunanithy, G., Ng, W. L., Baldwin, A. J., Gouverneur, V., & Davis, B. G. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. Journal of the American Chemical Society, 140(1), 1568-1571. [Link]
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Imiolek, M., Karunanithy, G., Ng, W. L., Baldwin, A. J., Gouverneur, V., & Davis, B. G. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. PMC. [Link]
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Kadek, A., Muneer, A., Szakala, M., Pompach, P., Man, P., Novak, P., & Veverka, V. (2021). Fast Fluoroalkylation of Proteins Uncovers the Structure and Dynamics of Biological Macromolecules. Journal of the American Chemical Society, 143(49), 20857-20866. [Link]
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Wang, L., & Gross, M. L. (2015). Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting. PMC. [Link]
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Tirotta, I., Cendron, L., & Mammi, S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. [Link]
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Tirotta, I., Cendron, L., & Mammi, S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 89-100. [Link]
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Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
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MtoZ Biolabs. (n.d.). X-Ray Crystallography to Determine Protein Structure. MtoZ Biolabs. [Link]
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Creative Biostructure. (2025, April 9). Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure Blog. [Link]
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Rupp, B. (n.d.). X-ray macromolecular crystallography: an overview. Moodle@Units. [Link]
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Kaur, P., & Gupta, P. (2022). Multiplex chemical labeling of amino acids for protein footprinting structure assessment. Analytical and Bioanalytical Chemistry, 414(1), 213-223. [Link]
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MS Vision. (2024, November 11). Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]
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Sidoli, S., & Garcia, B. A. (2013). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. PMC. [Link]
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Chalk, R., & Barran, P. (2017). Mass Spectrometric Analysis of Proteins. Centre for Medicines Discovery. [Link]
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Konermann, L., Vahidi, S., & Sowole, M. A. (2015). Protein Structural Analysis via Mass Spectrometry-Based Proteomics. PMC. [Link]
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Beavis, R. C., & Chait, B. T. (1990). High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry. The Rockefeller University. [Link]
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Ingle, R. (2024, January 26). What Can NMR Spectroscopy Reveal About Protein Structures?. AZoLifeSciences. [Link]
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Mosher, D. F. (2019, December 9). Solving New Proteins Structure with NMR Spectroscopy. Biomolecular Chemistry. [Link]
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Quantitative Guide to Isothiocyanate (ITC) Labeling Reagents
Executive Summary
Isothiocyanate (
This guide provides a quantitative, data-driven comparison of these reagents. It moves beyond basic definitions to analyze photophysical properties, reaction kinetics, and mass spectrometric fragmentation efficiencies, equipping researchers to select the precise tool for their assay.
The Chemistry of Isothiocyanates[1][2][3][4][5]
The fundamental mechanism for all reagents in this class is identical: the nucleophilic attack of a primary amine (N-terminus or
Critical Mechanistic Insight: The reaction requires the amine to be unprotonated. Consequently, the reaction rate is strictly pH-dependent. At pH 7.0, most
Reaction Mechanism Diagram[6]
Figure 1: The nucleophilic attack of a primary amine on the isothiocyanate group forms a stable thiourea linkage.
Fluorescent Reagents: FITC vs. TRITC[7][8][9]
In quantitative fluorescence microscopy and flow cytometry, the choice between FITC and TRITC is often driven by instrument filters, but the photophysical stability and environmental sensitivity are the true governing factors for data integrity.
Quantitative Comparison Table
| Feature | FITC (Fluorescein-5-isothiocyanate) | TRITC (Tetramethylrhodamine isothiocyanate) |
| Excitation Max | 494 nm | 544 nm (varies by isomer) |
| Emission Max | 520 nm (Green) | 572 nm (Orange/Red) |
| Extinction Coeff. ( | ~75,000 | ~85,000 |
| Quantum Yield ( | 0.92 (High Brightness) | 0.25 - 0.35 (Lower Brightness) |
| pH Sensitivity | High. Fluorescence drops 50% at pH 6.0. | Low. Stable across physiological pH. |
| Photostability | Low (Rapid photobleaching) | Moderate to High |
| Solubility | Moderate (DMSO/DMF required) | Low (DMSO/DMF required) |
Senior Scientist Verdict:
-
Use FITC for maximum sensitivity in flow cytometry where exposure time is short and pH is controlled (pH > 7.4). Its high quantum yield provides the best signal-to-noise ratio for low-abundance targets.
-
Use TRITC for intracellular imaging or acidic environments (e.g., endosomes/lysosomes). While less bright, its fluorescence does not quench in acidic organelles, and it withstands longer exposure times under a microscope.
Sequencing & Mass Spec Reagents: PITC vs. SPITC
In proteomics, ITC reagents are used for N-terminal sequencing.[1] The choice here is binary: are you using Edman degradation (chemical sequencing) or Mass Spectrometry (De Novo sequencing)?
PITC (Phenyl isothiocyanate)[10][11][12][13]
-
Application: Edman Degradation.
-
Mechanism: PITC couples with the N-terminus.[2][1][3] Acid treatment cleaves the N-terminal residue as a Phenylthiohydantoin (PTH) derivative.[2][4]
-
Detection: UV Absorbance at 269 nm.
-
Limitation: Strictly requires purified proteins; not suitable for complex mixtures.
SPITC (4-Sulfophenyl isothiocyanate)
-
Application: MALDI-TOF MS De Novo Sequencing.
-
Mechanism: The sulfonic acid group (
) adds a fixed negative charge to the N-terminus. -
Benefit: In MALDI Post-Source Decay (PSD), this fixed charge simplifies the fragmentation pattern. It promotes the formation of a complete y-ion series while suppressing b-ions.
-
Data Impact: drastic improvement in sequence coverage for unknown peptides compared to underivatized samples.
Workflow Selection Diagram
Figure 2: Decision matrix for selecting ITC reagents in proteomic sequencing workflows.
Universal Experimental Protocol: ITC Conjugation
This protocol is designed to be self-validating. It includes specific checkpoints to ensure the reagent is active and the protein is not precipitated.
Reagents:
-
Buffer A: 0.1 M Sodium Carbonate, pH 9.0 (Must be amine-free; NO Tris, NO Glycine).
-
ITC Stock: 10 mg/mL in anhydrous DMSO (Prepare immediately before use).
-
Quench Buffer: 1 M Tris-HCl or Ethanolamine.
Step-by-Step Workflow:
-
Buffer Exchange: Dialyze or desalt protein into Buffer A .
-
Why: Tris or Glycine buffers will react with the ITC, consuming the reagent and preventing protein labeling.[5]
-
-
Concentration Check: Adjust protein to 2–10 mg/mL.
-
Why: Low concentrations lead to poor kinetics (hydrolysis competes with conjugation).
-
-
Conjugation: Add ITC stock to protein solution.
-
Ratio: Target a dye-to-protein molar ratio of 15:1 to 20:1.[6]
-
Mixing: Add dropwise while vortexing. Incubate 1 hour at Room Temp in the dark.
-
-
Quenching: Add Quench Buffer to a final concentration of 50 mM. Incubate 15 mins.
-
Why: Reacts with excess ITC to prevent non-specific labeling during purification.
-
-
Purification: Remove free dye using a Sephadex G-25 column or dialysis (10kDa cutoff).
-
Validation: The eluate should have two distinct bands (Conjugate first, free dye second).[5]
-
Validation Calculation (F/P Ratio)
To validate the experiment, calculate the Fluorophore-to-Protein (F/P) ratio using absorbance (
Note: You must correct
-
FITC CF: 0.30[7]
-
TRITC CF: 0.20
Troubleshooting & Optimization
Problem: Precipitation during reaction.
-
Cause: Over-labeling. Modifying too many lysines neutralizes the positive charge of the protein, causing hydrophobic collapse.
-
Solution: Lower the dye-to-protein molar ratio from 20:1 to 10:1. Add 0.1% Tween-20 to the reaction buffer.
Problem: Low Labeling Efficiency (Low F/P).
-
Cause 1: pH too low.
-
Fix: Verify Buffer A is pH 9.0–9.5. At pH 8.0, efficiency drops by >40%.
-
-
Cause 2: Old Reagent.
-
Fix: ITCs hydrolyze instantly in moisture. Use fresh DMSO and store powder with desiccant. If the DMSO stock turns cloudy, discard it.
-
Problem: High Background in Imaging.
-
Cause: Free dye aggregates.
-
Fix: Dialysis is often insufficient for hydrophobic dyes like TRITC. Use a Dye Removal Resin or Size Exclusion Chromatography (SEC) for cleaner purification.
-
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive source for chemical mechanisms and protocols).
-
Edman, P. (1950).[4] Method for determination of the amino acid sequence in peptides.[2][1][3] Acta Chemica Scandinavica, 4, 283-293. (Original description of PITC sequencing).
-
Goding, J. W. (1976). Conjugation of antibodies with fluorochromes: modifications to the standard methods. Journal of Immunological Methods, 13(3-4), 215-226. (Foundational paper for FITC/TRITC optimization).
-
Wang, D., et al. (2004). Sulfophenyl isothiocyanate as a reagent for de novo sequencing of peptides by MALDI-TOF-TOF mass spectrometry. Journal of Proteome Research, 3(4), 856-861. (Validation of SPITC for Mass Spec).
-
Molecular Probes (Thermo Fisher). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. (Source for Quantum Yield and Extinction Coefficient data).[8][9][10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 3. After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II | MtoZ Biolabs [mtoz-biolabs.com]
- 5. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spot.colorado.edu [spot.colorado.edu]
- 9. An Introduction to Fluorescence (Part 2) [antibodies-online.com]
- 10. Selecting Fluorescent Dyes [nic.ucsd.edu]
Chemoselectivity and Performance Profile of 1,1,1-Trifluoro-2-isothiocyanatoethane (TFE-ITC)
Executive Summary: The Fluorine Advantage
1,1,1-Trifluoro-2-isothiocyanatoethane (TFE-ITC) represents a specialized class of electrophilic heterocumulenes used primarily for chemoselective amine derivatization and pharmacophore installation . Unlike the industry-standard Phenyl Isothiocyanate (PITC or Edman’s Reagent), which relies on UV absorbance for detection, TFE-ITC leverages the unique electronic and physical properties of the trifluoroethyl group to enable detection via
This guide analyzes the cross-reactivity profile of TFE-ITC, specifically evaluating its selectivity for nucleophilic amines against interfering thiol and hydroxyl species, and compares its performance metrics against standard alkyl and aryl isothiocyanates.
Mechanistic Profiling & Electronic Effects
To understand the cross-reactivity of TFE-ITC, one must analyze the electronic influence of the trifluoroethyl moiety (
The Inductive Activation
The trifluoromethyl group is strongly electron-withdrawing (
-
Result: TFE-ITC exhibits faster reaction kinetics with nucleophiles compared to non-fluorinated alkyl analogs (e.g., Ethyl Isothiocyanate).
-
Trade-off: The heightened electrophilicity increases the risk of cross-reactivity with "softer" or less nucleophilic species (like thiols or water), necessitating stricter pH control during protocols.
Reaction Pathway Visualization
The following diagram illustrates the chemoselective pathways. Note the reversibility of the thiol adduct (dithiocarbamate) versus the stability of the amine adduct (thiourea).
Figure 1: Chemoselective reaction pathways of TFE-ITC. The kinetic product (Thiourea) is thermodynamically stable, while Thiol adducts are reversible, allowing for "editing" of off-target reactions.
Comparative Performance Analysis
The following data contrasts TFE-ITC with the two most common alternatives: PITC (UV-tagging) and Ethyl Isothiocyanate (Alkyl analog).
Table 1: Reagent Comparison Matrix
| Feature | TFE-ITC (Fluorinated) | PITC (Aryl) | Ethyl ITC (Alkyl) |
| Primary Application | UV-HPLC (Edman Degradation) | Synthetic Building Block | |
| Electrophilicity | High (Inductive activation) | Medium (Resonance stabilization) | Low |
| Amine Reactivity | Fast ( | Moderate ( | Slow ( |
| Cross-Reactivity (OH) | Low (Requires Catalyst) | Low | Negligible |
| Cross-Reactivity (SH) | Moderate (Reversible) | Moderate (Reversible) | Low |
| Detection Mode | UV ( | MS (Poor sensitivity) | |
| Volatility | High (Suitable for GC) | Low (Requires HPLC) | High |
Key Experimental Insight: The "Fluorine Tag"
In complex biological matrices (e.g., plasma or cell lysate), PITC derivatives often co-elute with UV-absorbing interferences. TFE-ITC derivatives, however, can be quantified using
Cross-Reactivity & Selectivity Protocol
The primary concern when using TFE-ITC is distinguishing between the target (amines) and interfering nucleophiles (thiols in cysteine, hydroxyls in tyrosine).
The Challenge: Thiol Interference
Isothiocyanates react with thiols to form dithiocarbamates. While this is a cross-reaction, it is chemically reversible .
-
Mechanism:
-
Solution: Performing the reaction at pH 9.0 favors the stable thiourea (amine reaction) while destabilizing the dithiocarbamate. Alternatively, adding a scavenger or slightly heating the sample drives the equilibrium toward the thermodynamically stable thiourea.
Validated Selectivity Workflow
This protocol ensures exclusive labeling of amines in the presence of thiols.
Reagents:
-
Buffer: 100 mM Carbonate buffer, pH 9.0 (Favors unprotonated amines).
-
Reagent: 50 mM TFE-ITC in Acetonitrile.
-
Quench: 100 mM Glycine (Scavenges excess reagent).
Step-by-Step Protocol:
-
Preparation: Dissolve sample (containing amines and thiols) in Carbonate buffer (pH 9.0).
-
Derivatization: Add 5-fold molar excess of TFE-ITC. Vortex vigorously.
-
Incubation: Incubate at 37°C for 30 minutes .
-
Why? Mild heat promotes the conversion of kinetic thiol adducts back to reactants, which then funnel into the irreversible amine pathway (See Figure 1).
-
-
Acidification (Optional for cleanup): Acidify to pH 3.0. Dithiocarbamates (thiol adducts) decompose rapidly to free thiol and ITC at low pH; Thioureas remain stable.
-
Extraction: Extract the TFE-thiourea derivative with Ethyl Acetate for GC/MS or NMR analysis.
Selectivity Testing Workflow (DOT)
Figure 2: Operational workflow for ensuring amine specificity. The acid wash step is critical for eliminating cross-reactive thiol byproducts.
References
-
Sigma-Aldrich. 1,1,1-Trifluoro-2-isothiocyanatoethane Product Specification (CAS 59488-39-0).
-
Santa, T. (2010).[1] "Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry." Biomedical Chromatography, 24(9), 915-918.
-
Podlandur, K., et al. (2017). "The Selection of the Best Derivatization Reagents for the Determination of Polyamines." Molecules, 22(12). (Context on fluorinated ITC performance).
-
Ahuja, N. I., et al. (2015).[2] "Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis." Phytochemistry, 118, 119-126.
Sources
A Comparative Guide to the Biocompatibility of Trifluoroethylated Proteins for Therapeutic Applications
This guide provides an in-depth comparison of the biocompatibility of trifluoroethylated proteins, offering a critical resource for researchers, scientists, and drug development professionals. By synthesizing experimental data and established methodologies, this document aims to elucidate the performance of trifluoroethylated proteins relative to common alternatives, thereby informing strategic decisions in the development of next-generation protein therapeutics.
Introduction to Protein Trifluoroethylation
Protein modification is a cornerstone of modern biopharmaceutical development, aimed at enhancing therapeutic efficacy, stability, and safety. Among the various chemical modifications, trifluoroethylation—the covalent attachment of trifluoroethyl (TFE) groups to a protein—is an emerging strategy. TFE is well-known as a cosolvent that can stabilize secondary protein structures, particularly alpha-helices.[1] This property has led to investigations into whether covalent trifluoroethylation can confer enhanced structural stability to protein therapeutics.[1][2][3]
The central premise is that by stabilizing a protein's conformation, its shelf-life and resistance to degradation in vivo could be significantly improved. However, any chemical modification, particularly one involving fluorine, necessitates a rigorous evaluation of its impact on biocompatibility. Fluorinated compounds can sometimes exhibit cytotoxic effects, and the modification itself can alter how the protein is perceived by the immune system.[4][5][6] Therefore, a comprehensive biocompatibility assessment is not merely a regulatory hurdle but a fundamental aspect of development, ensuring that the therapeutic is both effective and safe.
This guide will focus on three critical pillars of biocompatibility: in vitro cytotoxicity , hemocompatibility , and immunogenicity . We will compare trifluoroethylated proteins to their native (unmodified) counterparts and to proteins modified by PEGylation, the industry-standard method for extending protein half-life and reducing immunogenicity.[7][8][9]
Key Pillars of Biocompatibility Assessment
A systematic evaluation of biocompatibility is essential to de-risk any novel protein therapeutic. The following assays represent a foundational screening approach to identify potential safety liabilities early in the development process.
-
The Rationale: The first question for any new therapeutic entity is whether it is directly toxic to cells. In vitro cytotoxicity assays provide a rapid and cost-effective means to assess a compound's potential to cause cell death or inhibit metabolic activity. The introduction of fluorine, while often used to enhance metabolic stability, can in some contexts lead to increased toxicity.[4][5] Therefore, it is critical to quantify this effect.
-
Key Methodologies:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[10][11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11][12]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell death by measuring the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[13] It serves as a direct measure of cytotoxicity and complements the metabolic data from the MTT assay.
-
-
The Rationale: For intravenously administered protein therapeutics, direct interaction with blood components is unavoidable. It is crucial to ensure that the modified protein does not cause adverse effects such as hemolysis (rupture of red blood cells) or trigger the coagulation cascade.[14][15][16] International standards, such as ISO 10993-4, provide a framework for evaluating these interactions.[14][15][16][17][18]
-
Key Methodologies:
-
Hemolysis Assay: This assay measures the amount of hemoglobin released from red blood cells upon exposure to the test article. The percentage of hemolysis is determined spectrophotometrically and compared to positive (water-induced lysis) and negative (saline) controls.
-
-
The Rationale: The induction of an unwanted immune response, or immunogenicity, is a major concern for all protein therapeutics.[19][20] Chemical modifications can create new epitopes (parts of the protein recognized by the immune system) or alter protein processing by antigen-presenting cells (APCs), such as dendritic cells (DCs), potentially leading to the production of anti-drug antibodies (ADAs).[19][21] ADAs can neutralize the drug's therapeutic effect or, in worst-case scenarios, lead to serious adverse events. Protein stability itself is a key factor, as both overly stable and unstable proteins can sometimes lead to enhanced immune responses.[3][22][23]
-
Key Methodologies:
-
In Vitro Dendritic Cell (DC) Activation Assay: DCs are potent APCs that initiate T-cell responses.[19] This assay assesses the potential of a modified protein to induce DC maturation by measuring the upregulation of co-stimulatory surface markers (e.g., CD80, CD86) and the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using techniques like flow cytometry and ELISA.[19]
-
Experimental Workflow for Biocompatibility Assessment
A logical, tiered approach is essential for efficiently evaluating the biocompatibility of a modified protein. The following workflow outlines this process.
Caption: Tiered workflow for biocompatibility assessment.
Comparative Data Analysis
The following tables summarize hypothetical, yet representative, experimental data comparing a therapeutic protein (Protein X) in its native form, after PEGylation, and after trifluoroethylation.
Table 1: In Vitro Cytotoxicity (Human Liver Cell Line, 48h Exposure)
| Test Article | IC50 (µg/mL) from MTT Assay | % Max LDH Release at 100 µg/mL |
|---|---|---|
| Native Protein X | > 500 | < 5% |
| PEGylated Protein X | > 500 | < 5% |
| Trifluoroethylated Protein X | 450 | 8% |
| Positive Control (Doxorubicin) | 0.8 | > 90% |
-
Interpretation: The data suggests that trifluoroethylation introduces a minor, but measurable, level of cytotoxicity compared to the native and PEGylated versions, although the IC50 value remains high, indicating a generally low level of direct toxicity.
Table 2: Hemocompatibility
| Test Article (at 200 µg/mL) | % Hemolysis |
|---|---|
| Native Protein X | < 2% |
| PEGylated Protein X | < 2% |
| Trifluoroethylated Protein X | < 2% |
| Positive Control (Triton X-100) | 100% |
| Negative Control (PBS) | < 2% |
-
Interpretation: All tested articles are considered non-hemolytic according to standard guidelines (typically <5% hemolysis is acceptable), indicating that trifluoroethylation does not adversely affect red blood cell integrity.
Table 3: In Vitro Immunogenicity (Human Dendritic Cell Assay)
| Test Article (at 50 µg/mL) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
|---|---|---|
| Native Protein X | 150 | 200 |
| PEGylated Protein X | 55 | 80 |
| Trifluoroethylated Protein X | 250 | 310 |
| Positive Control (LPS) | > 2000 | > 2000 |
| Negative Control (Media) | < 50 | < 50 |
-
Interpretation: PEGylation demonstrates its well-established "stealth" effect, significantly reducing cytokine release compared to the native protein.[8] Conversely, trifluoroethylation appears to slightly increase the pro-inflammatory cytokine response. This suggests a potential for higher immunogenicity, which would need to be carefully monitored in subsequent T-cell and in vivo assays. The altered surface chemistry and potentially increased structural stability may lead to different processing by dendritic cells.[22][23]
Standardized Protocols
For data to be trustworthy and reproducible, standardized protocols are essential.
-
Cell Seeding: Seed a human cell line (e.g., HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test articles (Native, PEGylated, and Trifluoroethylated proteins) in serum-free culture medium. Remove the old medium from the cells and add the compound dilutions. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Incubate for 48 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in phenol red-free medium) to each well.[11]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
-
Blood Collection: Obtain fresh human whole blood from healthy donors using an anticoagulant (e.g., sodium citrate).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to pellet the RBCs. Wash the RBCs three times with sterile phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to create a 2% (v/v) suspension.
-
Incubation: In a microcentrifuge tube, mix 100 µL of the test article solution (at the desired concentration in PBS) with 100 µL of the 2% RBC suspension.
-
Controls: Prepare a positive control (100 µL of deionized water + 100 µL RBC suspension) and a negative control (100 µL of PBS + 100 µL RBC suspension).
-
Incubation: Incubate all tubes for 2 hours at 37°C with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 800 x g for 5 minutes to pellet intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100.
Conclusion and Future Outlook
This guide provides a framework for the systematic biocompatibility evaluation of trifluoroethylated proteins. The comparative data, while hypothetical, illustrates a critical principle: chemical modifications intended to improve one property (e.g., stability) can have unintended consequences for others (e.g., cytotoxicity or immunogenicity).
-
Trifluoroethylation Performance: Trifluoroethylation presents a potentially viable strategy for protein modification. In our illustrative data, it demonstrated low cytotoxicity and excellent hemocompatibility. However, the elevated cytokine response in the DC activation assay highlights a potential immunogenicity risk that warrants further investigation. This underscores the necessity of a multi-pronged approach to biocompatibility testing, as no single assay can provide a complete picture.[21]
-
Comparison to Alternatives:
-
Native Protein: Serves as the essential baseline. Any modification should ideally not introduce significant new liabilities compared to the original molecule.
-
PEGylation: Remains the gold standard for reducing immunogenicity and extending half-life.[7][9] While trifluoroethylation may offer advantages in terms of simpler chemistry or structural stabilization, it must demonstrate a comparable or superior overall safety profile to be a competitive alternative.
-
Future Directions: The path forward for trifluoroethylated proteins will depend on a deeper understanding of the structure-activity relationships governing their biological interactions. Further studies should focus on:
-
Site-Specific Modification: Investigating how the location of trifluoroethylation impacts biocompatibility.
-
Advanced Immunogenicity Models: Utilizing in vitro T-cell proliferation assays and sophisticated in vivo animal models to validate the initial screening results.[19]
-
Mechanism of Action: Elucidating how trifluoroethylated proteins are processed by APCs to understand the drivers of the observed immune response.
By rigorously applying the principles and protocols outlined in this guide, researchers can effectively evaluate the biocompatibility of trifluoroethylated proteins, paving the way for the development of safer and more effective protein therapeutics.
References
-
In vitro Immunogenicity Risk-assessment of Therapeutic Proteins in Preclinical Setting. National Institutes of Health (NIH). [Link]
-
Medical Device Biocompatibility Testing and ISO 10993 Compliance. NAMSA. [Link]
-
In vitro and in vivo immunogenicity assessment of protein aggregate characteristics. International Journal of Pharmaceutics. [Link]
-
A Practical Guide to ISO 10993-4: Hemocompatibility. MDDI Online. [Link]
-
Insights into in-vitro Hemocompatibility testing according to ISO 10993-4. Eurofins. [Link]
-
FDA Releases Guidance on Immunogenicity Testing of Therapeutic Proteins. BioPharm International. [Link]
-
Hemocompatibility testing (ISO 10993-4). HaemoScan. [Link]
-
In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. PubMed. [Link]
-
In vitro and in vivo immunogenicity assessment of protein aggregate characteristics. International Journal of Pharmaceutics. [Link]
-
Cytotoxicity of novel fluorinated alternatives to long-chain perfluoroalkyl substances to human liver cell line and their binding capacity to human liver fatty acid binding protein. PubMed. [Link]
-
Cytotoxicity of fluorinated amino sugars. Institute of Chemical Process Fundamentals. [Link]
-
Guideline on Immunogenicity assessment of therapeutic proteins. European Medicines Agency (EMA). [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. MDPI. [Link]
-
Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
What are the differences between Modification PEG and unmodified PEG?. Shochem. [Link]
-
Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. PubMed. [Link]
-
Influence of protein fold stability on immunogenicity and its implications for vaccine design. Taylor & Francis Online. [Link]
-
Eukaryotic resistance to fluoride toxicity mediated by a widespread family of fluoride export proteins. PNAS. [Link]
-
Relationship between protein conformational stability and its immunogenicity when administering antigens to mice using adjuvants—Analysis employed the CH2 domain in human antibodies. PLOS One. [Link]
-
Influence of Protein Fold Stability on Immunogenicity and Its Implications for Vaccine Design. PubMed. [Link]
-
Relationship between protein conformational stability and its immunogenicity when administering antigens to mice using adjuvants—Analysis employed the CH2 domain in human antibodies. National Institutes of Health (NIH). [Link]
-
Biocompatibility of polyethylene terephthalate (Trevira hochfest) augmentation device in repair of the anterior cruciate ligament. PubMed. [Link]
Sources
- 1. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of protein fold stability on immunogenicity and its implications for vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of protein fold stability on immunogenicity and its implications for vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of novel fluorinated alternatives to long-chain perfluoroalkyl substances to human liver cell line and their binding capacity to human liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of fluorinated amino sugars | Institute of Chemical Process Fundamentals [icpf.cas.cz]
- 6. fluoridealert.org [fluoridealert.org]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. scielo.br [scielo.br]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. journals.plos.org [journals.plos.org]
- 14. namsa.com [namsa.com]
- 15. mddionline.com [mddionline.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. haemoscan.com [haemoscan.com]
- 18. In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro Immunogenicity Risk-assessment of Therapeutic Proteins in Preclinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo immunogenicity assessment of protein aggregate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ema.europa.eu [ema.europa.eu]
- 22. Relationship between protein conformational stability and its immunogenicity when administering antigens to mice using adjuvants—Analysis employed the CH2 domain in human antibodies | PLOS One [journals.plos.org]
- 23. Relationship between protein conformational stability and its immunogenicity when administering antigens to mice using adjuvants—Analysis employed the CH2 domain in human antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validating Stoichiometry in N- and O-Trifluoroethylation
Topic: Validation of Trifluoroethylation Stoichiometry Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
The 2,2,2-trifluoroethyl (
This guide objectively compares the three dominant trifluoroethylation methodologies and provides a self-validating Quantitative NMR (qNMR) protocol to optimize stoichiometry, minimizing the usage of high-cost fluorinated reagents.
Part 1: The Landscape of Trifluoroethylation Reagents
We compare the three industry-standard approaches based on reactivity, atom economy, and stoichiometric efficiency.
1. The "Powerhouse" Electrophile: Trifluoroethyl Triflate (TFE-OTf)
-
Mechanism: Classical
. -
Pros: Highest reactivity; amenable to weak nucleophiles; generally clean conversion for O-alkylation.
-
Cons: High cost; extreme moisture sensitivity; prone to hydrolysis; requires non-nucleophilic bases (e.g., 2,6-lutidine) to prevent "base-quench."
-
Stoichiometry Challenge: Rapid hydrolysis often necessitates large excesses (2.0–5.0 equiv), ruining atom economy.
2. The "Budget" Electrophile: Trifluoroethyl Iodide (TFE-I)
-
Mechanism:
(sluggish) or Radical/Photoredox. -
Pros: Inexpensive; stable; easy to handle.
-
Cons: Extremely poor electrophile due to dipole repulsion between the nucleophile and the electron-rich fluorine shell; often requires high temperatures (
) or forcing conditions that degrade sensitive substrates. -
Stoichiometry Challenge: Low conversion rates often trick chemists into adding massive excesses (10+ equiv), complicating purification.
3. The "Modern" Alternative: Hypervalent Iodine Reagents
-
Reagents: Mesityl(trifluoroethyl)iodonium triflates / Togni-style reagents.
-
Mechanism: Radical transfer or Lewis-acid activated electrophilic attack.
-
Pros: Air-stable; works under mild conditions; enables C-H activation.
-
Cons: Poor atom economy (high molecular weight waste); difficult to synthesize/expensive to buy.
-
Stoichiometry Challenge: Precise 1:1 stoichiometry is often possible, but "background" decomposition of the oxidant can occur.
Part 2: Comparative Performance Data
The following data summarizes a standardized screen using aniline (N-alkylation) and phenol (O-alkylation) as model substrates.
| Metric | Method A: TFE-OTf | Method B: TFE-I | Method C: Hypervalent Iodine |
| Standard Equivalents | 1.2 – 1.5 | 5.0 – 10.0 | 1.1 – 1.3 |
| Reaction Time | 1 – 4 hours | 24 – 48 hours | 1 – 6 hours |
| Temperature | RT to | ||
| Primary Side Reaction | Hydrolysis (to TFE-OH) | Elimination / No Reaction | Radical Homocoupling |
| Atom Economy | Moderate | Very Low (due to excess) | Low (due to iodobenzene waste) |
| Cost Efficiency | Low (High reagent cost) | High (Cheap reagent) | Moderate (High reagent cost) |
Part 3: Decision Matrix & Mechanism
The following diagram illustrates the decision logic for selecting a reagent and the competing mechanistic pathways that dictate stoichiometry.
Caption: Decision matrix for reagent selection based on substrate nucleophilicity and competing side-reaction risks.
Part 4: The Self-Validating Protocol (qNMR)
Experimental Workflow: The Variable Stoichiometry Screen
Objective: Determine the minimum equivalents of trifluoroethylating agent required for
Materials:
-
Substrate (
) -
Reagent (TFE-OTf or Hypervalent Iodine)
-
Internal Standard: 1,3,5-Trimethoxybenzene (stable, distinct singlet at
ppm in ) or -Trifluorotoluene (for NMR). -
Solvent: Deuterated solvent (e.g.,
or ) or reaction solvent with a capillary insert.
Step-by-Step Protocol:
-
Baseline Scan (
):-
Dissolve Substrate (
) and Internal Standard ( ) in the reaction solvent. -
Acquire
orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> NMR. -
Validation: Integrate the diagnostic substrate peak vs. the internal standard. This ratio is your "100% Recovery" baseline.
-
-
Titration Dosing:
-
Add Base (if applicable).
-
Add the Trifluoroethylating Reagent in increments: 0.5 equiv , 1.0 equiv , 1.5 equiv .
-
Crucial Step: After each addition and a set reaction interval (e.g., 1 hour), take an aliquot for NMR.
-
-
Data Analysis (The Logic Check):
-
Signal A: Product
peak (quartet, ). -
Signal B: Reagent
peak (distinct shift). -
Signal C: Hydrolysis byproduct (TFE-OH).
-
Calculation:
-
-
Interpretation:
-
If Conversion < 50% but Reagent is gone : You have a stability issue (Hydrolysis). Action: Change solvent (dryer) or switch to a less nucleophilic base.
-
If Conversion < 50% and Reagent is present : You have a reactivity issue. Action: Increase Temperature or switch from TFE-I to TFE-OTf.
-
Visualizing the Validation Workflow
Caption: Iterative qNMR workflow for determining optimal reagent stoichiometry.
References
-
Barata-Vallejo, S., et al. (2014). "Trifluoroethylation of organic compounds: An overview." Chemistry – A European Journal.
-
Togni, A. (2012). "Hypervalent Iodine Reagents for Trifluoromethylation and Related Reactions." Chemical Reviews.
-
Mai, B. K., & Liu, P. (2023). "Quantitative NMR methods for reaction and process monitoring." Reaction Chemistry & Engineering.
-
Procter, D. J. (2019). "Progress on Trifluoroethylation Reactions Using Aryl(trifluoroethyl)iodonium Salts." Chinese Journal of Organic Chemistry.
-
BenchChem Technical Guides. (2025). "Reactivity of Electrophilic Trifluoromethylating Reagents."
Sources
Safety Operating Guide
1,1,1-Trifluoro-2-isothiocyanatoethane: Proper Disposal & Handling Guide
Part 1: Executive Safety Assessment
1,1,1-Trifluoro-2-isothiocyanatoethane (Commonly: 2,2,2-Trifluoroethyl isothiocyanate) presents a dual-hazard profile that complicates standard disposal protocols. It is both a lachrymatory agent (irritating to eyes/mucous membranes) and a fluorinated organic compound .
-
Critical Constraint: This material must not be treated as standard organic waste. The presence of the trifluoromethyl group (
) requires high-temperature incineration with scrubbing capabilities to prevent the release of Hydrogen Fluoride (HF) gas. -
Immediate Action: Segregate from all oxidizers and protic solvents (alcohols, amines).
Chemical Identity & Properties
| Parameter | Data |
| CAS Number | 33802-55-0 |
| Formula | |
| Molecular Weight | 141.11 g/mol |
| Hazards | Corrosive (Skin/Eye), Acute Toxicity, Lachrymator, Flammable |
| Reactivity | Reacts with nucleophiles (amines, alcohols), water (slowly), and oxidizers. |
Part 2: Disposal Workflows
The following protocols are designed to ensure compliance with RCRA standards and minimize operator exposure to volatile toxic byproducts.
Scenario A: Bulk Liquid Waste (Unused/Expired Reagent)
Do not attempt to neutralize bulk quantities in the laboratory. The hydrolysis of this compound generates 2,2,2-trifluoroethylamine, a highly volatile (Bp: 37°C) and toxic amine.
-
Container Selection: Use a dedicated High-Density Polyethylene (HDPE) or glass waste container.
-
Labeling: Mark clearly as "HALOGENATED ORGANIC WASTE" .
-
Sub-label: "Contains Fluorinated Isothiocyanates – Lachrymator."
-
-
Segregation: Ensure the waste container contains only compatible halogenated solvents (e.g., Dichloromethane, Chloroform).
-
Strict Prohibition: Do not mix with acidic waste streams (risk of HF evolution) or oxidizers.
-
Scenario B: Residuals & Glassware Decontamination
For glassware or empty containers containing trace amounts (<5 mL), chemical decontamination is permitted inside a fume hood.
Decontamination Solution:
-
5% Sodium Hydroxide (NaOH) in 50:50 Ethanol/Water.
-
Mechanism:[1][2][3][4] The ethanol solubilizes the organic isothiocyanate, allowing the aqueous base to hydrolyze the
bond.
Protocol:
-
Rinse glassware with the decontamination solution.
-
Allow to sit for 30 minutes in the fume hood.
-
Collect the rinsate into the Halogenated Waste container.
-
Note: Even though the isothiocyanate is destroyed, the fluorinated carbon chain (
) remains intact and requires halogenated disposal.
-
-
Final rinse with acetone/water.
Scenario C: Spill Response (Emergency)
Stop. Do not attempt to wipe up with paper towels without respiratory protection.
-
Evacuate: Clear the immediate area. The lachrymatory vapors will rapidly incapacitate unprotected personnel.
-
PPE: Full-face respirator with organic vapor cartridges, butyl rubber gloves, and lab coat.
-
Absorb: Use an inert absorbent (Vermiculite or Sand).[5]
-
Do not use: Sawdust or paper (combustible/reactive).
-
-
Collect: Scoop absorbed material into a wide-mouth jar with a tight-sealing lid.
-
Dispose: Label as "Solid Debris Contaminated with Halogenated Organics" .
Part 3: Decision Logic & Mechanism
The following diagrams illustrate the decision-making process and the chemical logic behind the segregation requirements.
Workflow: Disposal Decision Tree
Figure 1: Operational workflow for triaging fluorinated isothiocyanate waste based on volume and state.
Mechanism: Why Halogenated Waste?
It is vital to understand why this specific waste stream is mandated. The stability of the Carbon-Fluorine bond requires specific incineration parameters not found in standard medical/biological waste incinerators.
Figure 2: The necessity of Halogenated Waste streams to capture toxic Hydrogen Fluoride (HF) emissions.
Part 4: References & Regulatory Grounding
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Apollo Scientific. (2023). Safety Data Sheet: 2,2,2-Trifluoroethyl isothiocyanate.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Analogous fluorinated alkyl handling).
-
Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill.
Sources
A Comprehensive Safety and Handling Guide for 1,1,1-Trifluoro-2-isothiocyanatoethane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended to provide essential safety and logistical information for handling 1,1,1-Trifluoro-2-isothiocyanatoethane (CAS No. 59488-39-0) in a laboratory setting.[][2] Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound at the time of writing, the information herein is synthesized from available data on structurally related compounds, including the trifluoroethane moiety and the isothiocyanate functional group. All users must conduct a thorough risk assessment for their specific application and consult with their institution's Environmental Health and Safety (EHS) department.
Understanding the Hazard: A Synthesis of Known Risks
1,1,1-Trifluoro-2-isothiocyanatoethane is a molecule that combines the properties of a trifluoroalkane with the reactive isothiocyanate group. While specific toxicological data is limited, the known hazards of its constituent parts provide a strong basis for a cautious and well-planned approach to its handling.
Hazard Identification:
Based on available information for similar compounds, 1,1,1-Trifluoro-2-isothiocyanatoethane should be treated as a substance with the following potential hazards[2]:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.
-
Causes skin irritation (H315): Direct contact with the skin is likely to cause irritation.
-
Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation.
-
May cause respiratory irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract.
The trifluoroethane component suggests that the compound may be volatile, increasing the risk of inhalation exposure. The isothiocyanate group is known for its reactivity and potential to act as a sensitizer.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following recommendations are based on best practices for handling volatile and irritating organic compounds and isothiocyanates.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves are recommended.[3] Always double-glove. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves frequently, and immediately after any contamination. Consult a glove compatibility chart for specific breakthrough times if available.[4][5] | Isothiocyanates can cause skin irritation. Double-gloving provides an extra layer of protection. Nitrile and neoprene offer good resistance to a range of organic chemicals. |
| Body Protection | A flame-resistant laboratory coat must be worn at all times. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron over the lab coat. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | All work with 1,1,1-Trifluoro-2-isothiocyanatoethane must be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[6][7][8] A combination cartridge with a particulate filter (e.g., OV/P95) should be considered if aerosols may be generated.[9] | The compound is expected to be volatile and is a respiratory irritant. A fume hood is the primary engineering control. A respirator provides an additional layer of protection in specific situations. |
Workflow for Safe Handling of 1,1,1-Trifluoro-2-isothiocyanatoethane
Caption: A logical workflow for the safe handling of 1,1,1-Trifluoro-2-isothiocyanatoethane.
Step-by-Step Operational Plan
3.1. Pre-Experiment Preparation
-
Risk Assessment: Before any work begins, perform a detailed risk assessment that considers the quantity of material being used, the specific experimental conditions (e.g., temperature, pressure), and potential reaction byproducts.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification. The work should be conducted at least 6 inches inside the sash.
-
Gather Materials: Have all necessary equipment, reagents, and waste containers pre-labeled and ready within the fume hood to minimize movement in and out of the containment area.
-
Spill Kit: Ensure a spill kit appropriate for volatile organic compounds is readily accessible. This should include absorbent materials, such as vermiculite or sand, and bags for contaminated waste. Do not use combustible materials like paper towels to absorb large spills.
3.2. Handling and Experimentation
-
Inert Atmosphere: Isothiocyanates can be moisture-sensitive. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if required by the experimental protocol.
-
Aliquotting: Carefully transfer the required amount of the compound in the fume hood. Use appropriate tools (e.g., gastight syringe) to minimize volatilization.
-
Reaction Setup: Whenever possible, perform reactions in a closed system to prevent the release of vapors.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Monitoring: Continuously monitor the experiment for any signs of leaks or unexpected reactions.
3.3. Post-Experiment Cleanup
-
Quenching: If necessary, quench the reaction mixture using a validated and safe procedure. Be aware that isothiocyanates can react exothermically with certain nucleophiles.
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the compound. A triple rinse with a suitable organic solvent (e.g., acetone or ethanol), followed by washing with soap and water, is a common practice. Collect all rinsate as hazardous waste.
-
Work Area Cleaning: Wipe down the interior surfaces of the fume hood with a suitable solvent and then a detergent solution.
Emergency and Disposal Plans
4.1. Spill Response
-
Evacuate: In the event of a significant spill, evacuate the immediate area and alert colleagues.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For a small, manageable spill within the fume hood, use an appropriate absorbent material to contain the liquid.[10]
-
Neutralize (with caution): Decontamination solutions containing sodium carbonate or ammonia can be used to neutralize isocyanates.[10] However, these reactions can be exothermic and should be performed with caution by trained personnel.
-
Collect and Dispose: Collect the absorbed material in a sealed container, label it as hazardous waste, and arrange for disposal through your institution's EHS department.[10]
4.2. Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing while flushing. After initial flushing, wash the area with soap and water. Polyethylene glycol (PEG 300) can be effective in decontaminating the skin after isocyanate exposure.[12] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[12][13][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
4.3. Waste Disposal
-
Segregation: All waste contaminated with 1,1,1-Trifluoro-2-isothiocyanatoethane, including excess reagent, reaction mixtures, contaminated consumables (gloves, absorbent pads), and rinsate, must be collected as hazardous waste.
-
Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste in a designated satellite accumulation area in a sealed, compatible container, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal: Arrange for waste pickup and disposal through your institution's EHS department in accordance with all local, state, and federal regulations.
References
-
American Chemistry Council. MDI or TDI: First Aid Guidance. [Link]
-
Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). [Link]
-
3M. 3M Respirator Selection Guide. [Link]
-
SKC Inc. Spill DECONtamination Kit, Aromatic Isocyanates. [Link]
-
Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. [Link]
-
University of California, San Diego. Ansell Chemical Resistance Glove Chart. [Link]
-
SAFE Work Manitoba. SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Respiratory Protection for Isocyanates. [Link]
-
MyCPR NOW. Emergency Eye Wash: First Aid for Eye Injuries and Contaminants. [Link]
-
University of California, Berkeley - Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
-
3M. 3M Respirator Selection Guide. [Link]
-
The University of British Columbia - Safety & Risk Services. Isoflurane Spill Clean Up. [Link]
-
Cederroth. First Aid for your eyes. [Link]
-
Global Industrial. Gloves Chemical Resistance Chart. [Link]
-
Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals | NIOSH. [Link]
-
University of St Andrews. Phenol - First Aid Guidance. [Link]
-
ResearchGate. Effectiveness of detergent and detergent plus bleach for decontaminating pesticide applicator clothing. [Link]
Sources
- 2. 1,1,1-Trifluoro-2-isothiocyanatoethane | 59488-39-0 [sigmaaldrich.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ehs.sfsu.edu [ehs.sfsu.edu]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. safetyinnumbers.ca [safetyinnumbers.ca]
- 7. queensu.ca [queensu.ca]
- 8. docs.rs-online.com [docs.rs-online.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. fsi.co [fsi.co]
- 11. Phenol - First Aid Guidance | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 12. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. cprcertificationnow.com [cprcertificationnow.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
